2-Chloro-6-methoxyphenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZALXFCHDRHZMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222700 | |
| Record name | Phenol, 2-chloro-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72403-03-3 | |
| Record name | Phenol, 2-chloro-6-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072403033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-chloro-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Advanced Synthesis Pathways for 2-Chloro-6-methoxyphenol
Technical Guide for Research & Development
Executive Summary
2-Chloro-6-methoxyphenol (also known as 6-chloroguaiacol) is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine flavorants (e.g., vanillin derivatives).[1] Its synthesis presents a classic regioselectivity challenge in aromatic chemistry: the directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups on the guaiacol ring strongly favor electrophilic substitution at the 4-position (para to the hydroxyl).
Achieving substitution at the 6-position (ortho to the hydroxyl) requires suppressing the naturally more reactive para-position. This guide details three distinct pathways to achieve this, ranked by industrial viability and synthetic utility:
-
Amine-Catalyzed Regioselective Chlorination (High Yield, Direct).
-
Sulfonic Acid Blocking Strategy (High Purity, Multi-step).
-
Nitro-Sandmeyer Route (Isomer Specific, Low Throughput).[1]
Pathway 1: Amine-Catalyzed Regioselective Chlorination
Status: Preferred Industrial & Lab Scale Method Mechanism: Chelation-Directed Electrophilic Substitution
The Mechanistic Logic
Direct chlorination of guaiacol with chlorine gas (
The amine forms a hydrogen-bonded complex with the phenol's hydroxyl group. When sulfuryl chloride interacts with this complex, the amine acts as a "delivery arm," coordinating the chloronium ion (
Experimental Protocol
Reagents:
-
Substrate: Guaiacol (2-methoxyphenol) [CAS: 90-05-1][2]
-
Reagent: Sulfuryl Chloride (
)[1][3][4][5]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Catalyst: Diisobutylamine (DiBA) or Di-sec-butylamine (0.5 – 1.0 mol%)
-
Solvent: Toluene (anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: In a dry 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and drying tube (
), dissolve Guaiacol (1.0 eq) in anhydrous Toluene (5-10 volumes) . -
Catalyst Addition: Add Diisobutylamine (0.01 eq / 1 mol%) . Stir at room temperature for 15 minutes to allow amine-phenol complexation.
-
Chlorination: Cool the solution to 0–5°C . Add Sulfuryl Chloride (1.05 eq) dropwise over 60 minutes. Note:
and gases are evolved; use a scrubber. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via GC-MS or TLC (Mobile phase: Hexane/EtOAc 8:2).
-
Quench: Pour the reaction mixture into ice-cold water.
-
Workup: Separate the organic layer. Wash with water (
), saturated (to remove acid traces), and brine.[1] Dry over . -
Purification: Evaporate solvent. The crude oil is typically >90% regioselective.[6] Purify via fractional distillation under reduced pressure or recrystallization from hexane (if solid) to remove traces of 4-chloro isomer.
Visualization of Pathway 1
Figure 1: Mechanism of amine-catalyzed ortho-selective chlorination using Sulfuryl Chloride.
Pathway 2: The Sulfonic Acid Blocking Strategy
Status: Classical "Textbook" Method for High Purity Mechanism: Steric Blocking & Electronic Deactivation
The Mechanistic Logic
Since the 4-position is the most nucleophilic, it can be temporarily "blocked" by a reversible group. Sulfonation is ideal because the sulfonic acid group (
Experimental Protocol
Step 1: Sulfonation
-
Heat Guaiacol (1.0 eq) to 100°C.
-
Add Conc.
(1.0 eq) dropwise. -
Maintain at 100–110°C for 2 hours. This yields primarily Guaiacol-4-sulfonic acid .
Step 2: Chlorination
-
Cool the sulfonated mass to 20°C.
-
Pass Chlorine gas (
) or add (1.1 eq) into the mixture. -
The sulfonic acid group at C4 and the methoxy group at C2 direct the incoming chlorine to C6 (ortho to OH).
Step 3: Desulfonation
-
Dilute the reaction mass with water.
-
Pass superheated steam (130–150°C) through the mixture or reflux with dilute
. -
The sulfonic acid group hydrolyzes (
), leaving the chlorine atom at C6 intact. -
Isolation: Distill the resulting this compound with steam.
Visualization of Pathway 2
Figure 2: The blocking group strategy utilizing reversible sulfonation.
Comparison of Methods
| Feature | Pathway 1: Amine Catalysis | Pathway 2: Sulfonation Blocking |
| Regioselectivity | High (~95:5 Ortho:Para) | Very High (>99% after workup) |
| Atom Economy | Excellent | Poor (consumes H2SO4) |
| Step Count | 1 Step | 3 Steps |
| Throughput | High (Batch/Continuous) | Low (Time-intensive) |
| Key Impurity | 4-Chloroguaiacol | Sulfonated residues |
| Recommendation | Primary Choice for general synthesis | Secondary Choice if 4-Cl isomer <0.1% is required |
Safety & Handling
-
Chlorophenols: this compound is toxic and a potential skin irritant. It may be absorbed through the skin. All operations must be conducted in a fume hood.
-
Sulfuryl Chloride: Reacts violently with water to release HCl and SO2. Store in a cool, dry place.
-
Waste Disposal: Chlorinated organic waste must be segregated and incinerated. Do not release into aqueous drains due to high toxicity to aquatic life.
References
-
Selective Ortho-Chlorination via Amine Catalysis
-
Sulfuryl Chloride Reagent Properties
-
General Chlorination of Guaiacols
- Title: Regioselective chlorination of phenols in the presence of tetrahydrothiopyran deriv
- Source: ResearchG
-
URL:[Link]
- Title: Process of selective desulfonation (EP0694516B1).
Sources
- 1. CN1944367A - Synthetic method for guaiacol - Google Patents [patents.google.com]
- 2. Guaiacol (CAS 90-05-1) - Premium Chemical for Industrial Use [vinatiorganics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. lookchem.com [lookchem.com]
- 6. CN105503663A - Guaiacol intermediate and preparation method thereof - Google Patents [patents.google.com]
- 7. Desulfonation reaction - Wikipedia [en.wikipedia.org]
Strategic Synthesis and Functionalization of 2-Chloro-6-methoxyphenol Derivatives
Executive Summary
This technical guide details the regioselective synthesis of 2-chloro-6-methoxyphenol (6-chloroguaiacol) , a critical scaffold in the development of vanilloid receptor modulators, antiseptics, and agrochemicals. Unlike simple phenol chlorination, which favors the para-position, accessing the ortho-position (6-position) requires strict regiocontrol. This document provides a high-purity protocol utilizing a sulfonic acid blocking strategy , followed by downstream functionalization via Suzuki-Miyaura cross-coupling , designed for researchers requiring pharmaceutical-grade intermediates.
Structural Analysis & Retrosynthetic Logic
The synthesis of this compound presents a classic problem in aromatic substitution: Regioselectivity .
-
The Challenge: The starting material, Guaiacol (2-methoxyphenol), contains two electron-donating groups (EDGs): a hydroxyl (-OH) and a methoxy (-OMe). Both are ortho/para directors.
-
Electronic Conflict: The para-position (relative to -OH) is sterically accessible and electronically activated. Direct chlorination typically yields 4-chloroguaiacol as the major product (>85%), rendering it unsuitable for 6-substituted targets.
-
The Solution: To force chlorination at the 6-position, the 4-position must be temporarily occluded. A sulfonic acid group is ideal because it is bulky, easily introduced, and reversibly removed (desulfonation) under acidic hydrolysis.
Core Synthesis: The Blocking Group Strategy
Objective: Synthesis of this compound (6-chloroguaiacol) with >95% regioselectivity.
Workflow Visualization
Figure 1: The blocking group strategy ensures chlorination occurs exclusively at the 6-position by occupying the favored 4-position with a sulfonic acid group.
Detailed Protocol
Step 1: Sulfonation (Blocking)
-
Reagents: Guaiacol (1.0 eq), Conc. Sulfuric Acid (
, 1.1 eq). -
Procedure: Charge a reactor with guaiacol. Heat to 60°C. Add
dropwise over 30 minutes to control exotherm. -
Reaction: Raise temperature to 100°C and stir for 2 hours.
-
Self-Validation: The reaction mixture typically solidifies or becomes a thick syrup. TLC Check: The product (sulfonic acid) will stay at the baseline in non-polar solvents (Hexane/EtOAc), whereas unreacted guaiacol will migrate.
Step 2: Chlorination (Functionalization)
-
Reagents: Sodium hypochlorite (NaOCl) or Chlorine gas (
). Note: For lab scale, N-chlorosuccinimide (NCS) is safer but expensive. -
Procedure: Cool the sulfonated mass to 5–10°C. Dilute with ice water. Slowly introduce the chlorinating agent while maintaining temperature <15°C.
-
Mechanism: The sulfonic acid at C4 forces the electrophilic chlorine to attack the only open activated position: C6.
-
Endpoint: Monitor by HPLC or color change (often turns pale yellow).
Step 3: Desulfonation (Hydrolysis)
-
Procedure: The reaction mixture is heated to reflux (100–110°C) directly. The presence of dilute acid (from the sulfonation/chlorination byproducts) facilitates the cleavage of the
bond. -
Isolation: Steam distillation is the gold standard here. This compound is steam volatile; the sulfonic acid byproducts are not. Collect the distillate.
-
Workup: Extract the distillate with Dichloromethane (DCM). Dry over
and concentrate. -
Yield: Expected yield 65–75% over 3 steps.
Derivatization: Suzuki-Miyaura Cross-Coupling
Context: The chlorine atom in this compound is sterically hindered by the adjacent -OH and -OMe groups. Standard Suzuki conditions often fail. This protocol uses Buchwald ligands to facilitate oxidative addition.
Pre-requisite: The phenol (-OH) must be protected (e.g., as a benzyl ether) to prevent catalyst poisoning and side reactions with the boronic acid.
Reaction Data Table
| Component | Reagent/Condition | Function |
| Substrate | 1-Benzyloxy-2-chloro-6-methoxybenzene | Protected Core Scaffold |
| Coupling Partner | Aryl Boronic Acid ( | Target Derivative moiety |
| Catalyst | Palladium Source (Pd0) | |
| Ligand | S-Phos or X-Phos (4 mol%) | Facilitates coupling at hindered chlorides |
| Base | Activates Boronic Acid | |
| Solvent | Toluene/Water (10:1) | Biphasic system |
Workflow Visualization
Figure 2: Step-wise functionalization workflow. Protection is mandatory to prevent phenol interference during the Palladium cycle.
Step-by-Step Protocol
-
Inert Atmosphere: Flame-dry a Schlenk flask and backfill with Argon.
-
Loading: Add the Protected Chloride (1.0 eq), Boronic Acid (1.2 eq),
(0.02 eq), S-Phos (0.04 eq), and (2.0 eq). -
Solvation: Add degassed Toluene and Water.
-
Reaction: Heat to 100°C for 12–18 hours.
-
Causality: The biphasic system helps dissolve the inorganic base while the organic phase hosts the catalytic cycle. S-Phos is crucial as it creates a highly active, electron-rich Pd species capable of inserting into the hindered Ar-Cl bond.
-
-
Workup: Cool, filter through Celite (to remove Pd black), and extract with Ethyl Acetate.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Analytical Characterization (Self-Validating Signatures)
To verify the synthesis of the core This compound , look for these specific NMR signatures that confirm the ortho substitution pattern.
-
1H NMR (400 MHz, CDCl3):
- 3.89 ppm (s, 3H): Methoxy group (-OMe).
-
5.95 ppm (s, 1H): Phenolic -OH (Exchangeable with
). - 6.75–7.00 ppm (m, 3H): Aromatic region.
-
Critical Check: You should see an ABC pattern (three adjacent protons) or a specific doublet-doublet-triplet pattern. If you see two doublets (AA'BB' system), you have likely made the para-isomer (4-chloro).
-
13C NMR:
-
Look for the C-Cl carbon shift around 120–122 ppm .
-
The C-OH carbon will be significantly deshielded (~144 ppm).
-
References
-
Regioselective Synthesis of Chlorophenols: Research on using blocking groups (sulfonation)
-
Source:
-
-
Suzuki-Miyaura Coupling of Hindered Chlorides: Protocols for coupling sterically demanding 2,6-substituted aryl chlorides.
-
Source:
-
-
Dakin Oxidation Alternative: Synthesis of methoxyphenols via oxidation of benzaldehydes (Altern
-
Source:
-
-
Pharmaceutical Applications: Use of this compound derivatives in drug discovery (e.g., STING antagonists).
-
Source:
-
Technical Guide: Chemical and Physical Properties of 2-Chloro-6-methoxyphenol
Executive Summary
2-Chloro-6-methoxyphenol (also known as 6-chloroguaiacol ) is a specific chlorinated derivative of guaiacol (2-methoxyphenol) characterized by the substitution of a chlorine atom at the 6-position of the benzene ring.[1] Unlike its more common isomer, 4-chloroguaiacol, the 6-chloro variant presents unique steric and electronic properties due to the flanking of the hydroxyl group by both a chlorine atom and a methoxy group. This compound is primarily utilized as a reference standard in environmental analysis (specifically for monitoring pulp bleaching effluents) and as a specialized intermediate in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis challenges, and handling protocols.
Molecular Identity & Structural Analysis[2]
The structure of this compound features a 1,2,3-trisubstituted benzene ring. The hydroxyl (-OH) group at position 1 is flanked by a methoxy (-OCH₃) group at position 2 and a chlorine (-Cl) atom at position 6. This "ortho-ortho" substitution pattern creates a crowded steric environment around the phenolic hydroxyl, influencing its acidity (pKa) and hydrogen-bonding capability.
| Property | Data |
| IUPAC Name | This compound |
| Common Synonyms | 6-Chloroguaiacol; 2-Chloro-6-hydroxyanisole |
| CAS Registry Number | 72403-03-3 |
| Molecular Formula | C₇H₇ClO₂ |
| Molecular Weight | 158.58 g/mol |
| SMILES | COC1=CC=CC(=C1O)Cl |
| InChI Key | TZALXFCHDRHZMO-UHFFFAOYSA-N |
Physicochemical Profile
The physical properties of 6-chloroguaiacol are distinct from its isomers due to the intramolecular hydrogen bonding interactions between the hydroxyl proton, the methoxy oxygen, and the ortho-chlorine.
Table 1: Key Physical Constants[4]
| Parameter | Value | Context/Notes |
| Physical State | Solid / Crystalline Mass | Typically appears as off-white to dark gray crystals or solidified oil depending on purity. |
| Melting Point | 52.9 °C (Experimental) | Lower than 4-chloroguaiacol (~100°C) due to intramolecular H-bonding reducing lattice energy. |
| Boiling Point | 217.9 ± 20.0 °C (760 mmHg) | Predicted value; consistent with volatility of chlorophenols. |
| Solubility (Water) | Low (< 1 g/L) | Hydrophobic nature dominates; solubility increases significantly in alkaline solution (phenolate formation). |
| Solubility (Organic) | High | Soluble in DCM, MeOH, EtOH, Acetone, DMSO. |
| pKa | ~7.8 - 8.2 (Estimated) | More acidic than guaiacol (pKa 9.98) due to the electron-withdrawing inductive effect (-I) of the ortho-chlorine. |
| LogP (Octanol/Water) | 2.05 | Indicates moderate lipophilicity; potential for bioaccumulation. |
| Odor | Smoky, Medicinal, Sweet | Distinct "guaiacol-like" smoke note; extremely low odor threshold (~0.0025 ng/L air). |
Spectroscopic Characterization
Accurate identification of 6-chloroguaiacol requires distinguishing it from the 3-, 4-, and 5-chloro isomers.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 3.88 - 3.93 ppm (3H, s): Methoxy group (-OCH₃).
-
δ 5.70 - 6.10 ppm (1H, br s): Phenolic hydroxyl (-OH). Shift varies with concentration and solvent.
-
Aromatic Region (3H, ABC pattern):
-
The aromatic ring protons appear as a multiplet or distinct dd/t pattern characteristic of 1,2,3-substitution.
-
δ ~6.80 - 7.10 ppm: Protons at positions 3, 4, and 5. H-4 typically appears as a triplet (or dd) due to coupling with H-3 and H-5. H-3 and H-5 appear as doublets (or dd).
-
-
Mass Spectrometry (GC-MS)[1][5]
-
Molecular Ion (M⁺): m/z 158 (100%) and 160 (32%). The characteristic 3:1 ratio confirms the presence of one chlorine atom.
-
Fragmentation:
-
m/z 143 (M - CH₃): Loss of methyl radical from methoxy group (distinctive for anisole derivatives).
-
m/z 115 (M - CH₃ - CO): Subsequent loss of carbon monoxide.
-
Synthesis & Reactivity[3][6][7]
The Challenge of Regioselectivity
Direct chlorination of guaiacol is the most common synthetic route but suffers from poor regioselectivity. The hydroxyl group (-OH) is a strong ortho, para-activator, while the methoxy group (-OCH₃) is a moderate ortho, para-activator.
-
Position 4 (Para to OH): Most activated. Major product (4-chloroguaiacol).
-
Position 6 (Ortho to OH): Activated by OH, but sterically hindered and less favored than para. Minor product.
Synthesis Workflow
To obtain high-purity this compound, researchers typically employ direct chlorination followed by rigorous separation, or use blocking group strategies.
Protocol: Direct Chlorination & Separation
-
Reagent: Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂).
-
Solvent: DCM or Acetic Acid.
-
Reaction: Guaiacol is treated with 1.0 eq of SO₂Cl₂ at low temperature (0°C).
-
Workup: The crude mixture contains ~70% 4-chloroguaiacol and ~20% 6-chloroguaiacol.
-
Purification: Fractional distillation or column chromatography (Silica gel; Hexane/EtOAc gradient) is required to separate the 6-chloro isomer (elutes differently due to intramolecular H-bonding).
Caption: Competitive chlorination pathways of guaiacol. The target 6-chloroguaiacol is the minor product requiring chromatographic separation.
Applications in Research & Industry
-
Environmental Marker: 6-Chloroguaiacol is a known byproduct of the kraft pulp bleaching process (chlorination of lignin). It serves as a specific environmental indicator for monitoring effluent quality and toxicity in aquatic systems.
-
Pharmaceutical Intermediate: The unique substitution pattern allows it to serve as a scaffold for synthesizing complex pharmaceutical agents, particularly those targeting adenosine receptors or acting as antioxidants.
-
Odorant Research: Due to its potent smoky/medicinal odor, it is used in olfactory research to map structure-odor relationships in halogenated phenols.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye), Harmful if swallowed.
-
Signal Word: WARNING
-
Precautionary Measures:
-
PPE: Wear nitrile gloves and safety goggles.
-
Inhalation: Use within a chemical fume hood. Dust/vapor can cause respiratory irritation.
-
Storage: Store under nitrogen or argon. Phenols can oxidize and darken upon exposure to air and light.
-
-
Disposal: Must be disposed of as hazardous organic waste (halogenated). Do not release into drains.
References
-
ChemScene. (2024). This compound Product Data & Safety Information. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 93421, this compound. Retrieved from
-
Frontiers in Chemistry. (2017). Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants. Retrieved from
-
Canbi Pharma. (2024). Physical Properties of this compound. Retrieved from
-
NIST Chemistry WebBook. (2024). Phenol, 2-chloro-6-methoxy- Spectral Data. Retrieved from
Sources
Technical Guide: Medicinal Chemistry Applications of 2-Chloro-6-methoxyphenol
The following technical guide details the medicinal chemistry applications, synthetic utility, and pharmacological potential of 2-Chloro-6-methoxyphenol .
Executive Summary
This compound (also known as 6-chloroguaiacol) represents a specialized scaffold in medicinal chemistry, distinct from its parent compound guaiacol due to the orthogonal electronic and steric influence of the chlorine atom at the ortho position. While historically analyzed as a metabolite in environmental toxicology, modern drug discovery utilizes this moiety as a privileged building block for constructing hydroxylated biphenyls, quinazoline-based anti-inflammatories, and marine natural product analogs (e.g., polysiphenols).
Its core utility lies in its ability to serve as a bioisostere for vanillin derivatives while introducing lipophilicity and metabolic resistance via halogenation.
Chemical Profile & Structural Logic
To effectively deploy this scaffold, researchers must understand its electronic landscape. The molecule features a "push-pull" electronic system on the phenol ring:
-
Methoxy Group (C6): Strong Electron Donating Group (EDG) by resonance; increases electron density at para and ortho positions.
-
Chlorine Atom (C2): Inductively Electron Withdrawing (EWG) but weakly resonance donating. It provides steric bulk and modulates the pKa of the phenolic hydroxyl, influencing hydrogen bond donor capability.
Table 1: Physicochemical Properties for Lead Optimization
| Property | Value | Medicinal Chemistry Implication |
| Molecular Weight | 158.58 g/mol | Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD). |
| ClogP | ~2.2 - 2.5 | Moderate lipophilicity; enhances membrane permeability compared to non-halogenated guaiacol. |
| H-Bond Donors | 1 (Phenolic OH) | Critical for binding pocket interactions (e.g., Ser/Thr residues). |
| H-Bond Acceptors | 2 (OMe, OH) | The methoxy oxygen often engages in water-bridged interactions. |
| pKa | ~8.0 - 8.5 | Slightly more acidic than guaiacol (pKa ~9.9) due to Cl-induction; exists partially as phenolate at physiological pH. |
Synthetic Utility & Reactivity
In synthetic workflows, this compound is rarely the end-product; it is a reactive intermediate . Its asymmetry allows for regioselective functionalization.
Core Transformations
-
Oxidative Dimerization: Used to access
-symmetric biphenyls (e.g., Polysiphenol analogs). -
Nucleophilic Aromatic Substitution (
): The phenolate anion is a potent nucleophile for coupling with heterocycles (e.g., quinazolines). -
Electrophilic Aromatic Substitution (EAS): The C4 position is highly activated by the OH and OMe groups, making it the primary site for formylation, bromination, or nitration.
Visualization: Synthetic Pathways
The following diagram illustrates the two primary synthetic diversifications of the scaffold: Path A (Dimerization to Antitumoral Biphenyls) and Path B (Coupling to Anti-inflammatory Quinazolines).
Figure 1: Divergent synthetic workflows for this compound. Path A yields
Medicinal Chemistry Applications
A. Anti-Inflammatory Agents (Quinazoline Derivatives)
Research indicates that linking this compound to a quinazoline core enhances anti-inflammatory potency.[1] The 2-chloro-6-methoxy substitution pattern mimics the steric demand of natural ligands while improving metabolic stability against O-demethylation.
-
Mechanism: Inhibition of Cyclooxygenase (COX-1 and COX-2) enzymes.[1]
-
SAR Insight: The chlorine atom at the ortho position forces the phenol ring out of planarity relative to the quinazoline, locking the molecule into a bioactive conformation that fits the COX hydrophobic channel.
B. Antitumoral Biphenyls (Polysiphenol Analogs)
The scaffold is used to synthesize analogs of Polysiphenol , a marine natural product.
-
Chemistry: Oxidative dimerization of this compound yields 4,4'-linked biphenyls.
-
Biological Activity: These
-symmetric dimers exhibit cytotoxicity against malignant melanoma cell lines. The presence of the chlorine atom (replacing bromine found in some natural sources) modulates the solubility and lipophilicity, often improving bioavailability without sacrificing potency.
C. Antimicrobial & Antifungal Activity
Halogenated guaiacols, including the 6-chloro isomer, have demonstrated intrinsic antifungal activity against dermatophytes such as Trichophyton mentagrophytes.
-
Application: Used as a fragment in the design of topical antifungal agents. The chlorine atom enhances penetration of the fungal cell wall compared to the non-chlorinated parent.
Detailed Experimental Protocols
Protocol 1: Synthesis of Bis(this compound) via Oxidative Coupling
Target: Synthesis of Polysiphenol Analogs (Antitumoral)
Reagents: this compound,
-
Activation: In a flame-dried flask under Argon, suspend Magnesium powder (2.0 equiv) in anhydrous THF.
-
Catalyst Addition: Cool to -78°C and add
(2.0 equiv) dropwise. The mixture will turn black (formation of low-valent Ti species). -
Reflux: Warm to room temperature and stir for 1 hour.
-
Addition: Add a solution of This compound (1.0 equiv) in THF dropwise.
-
Reaction: Reflux the mixture for 8–12 hours. Monitor by TLC for the disappearance of the monomer.
-
Workup: Quench with 10% HCl. Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the
-symmetric dimer.
Protocol 2: Synthesis of Quinazoline Ether Derivative
Target: COX-2 Inhibitor Synthesis
Reagents: this compound, 2,4-Dichloro-6,7-dimethoxyquinazoline,
-
Preparation: Dissolve 2,4-Dichloro-6,7-dimethoxyquinazoline (1.0 equiv) in dry DMF.
-
Nucleophile Formation: In a separate vial, treat This compound (1.1 equiv) with
(2.0 equiv) in DMF and stir for 30 mins at RT to generate the phenolate. -
Coupling: Add the phenolate solution to the quinazoline solution.
-
Heating: Heat the reaction mixture to 80°C for 4–6 hours.
-
Validation: Monitor via LC-MS for the formation of the mono-substituted ether product (substitution typically occurs at the more reactive C4-position of the quinazoline first, but verification is required).
-
Isolation: Pour into ice water. Filter the resulting precipitate. Recrystallize from Ethanol.
Safety & Handling (SDS Summary)
-
Hazards: this compound is an irritant. It is harmful if swallowed or absorbed through the skin.[2]
-
Metabolic Byproducts: Care must be taken in biological assays, as oxidative dechlorination can occur in liver microsomes, potentially generating reactive quinone methides.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the phenol ring.
References
-
Synthesis and Biological Evaluation of Polysiphenol Analogs Source: Journal of Natural Products
-
Synthesis and Anti-inflammatory Activity of Novel Quinazoline Derivatives Source: Der Pharma Chemica
-
Roles of the Chloro and Methoxy Groups in Drug Discovery Source: RSC Medicinal Chemistry
-
Odor Qualities and Biological Activity of Halogenated Guaiacols Source: Frontiers in Chemistry
Sources
2-Chloro-6-methoxyphenol: A Tris-Functionalized Scaffold for Divergent Synthesis
The following technical guide details the utility of 2-Chloro-6-methoxyphenol (also known as 6-chloroguaiacol) as a versatile scaffold in organic synthesis.
Executive Summary
This compound (CAS: 18113-03-6) represents a "privileged scaffold" in medicinal chemistry due to its unique substitution pattern. Unlike simple phenol or guaiacol, this molecule possesses three distinct orthogonal reactive handles:
-
The Phenolic Hydroxyl (C1-OH): A nucleophilic anchor for etherification, esterification, or carbamate formation.
-
The Aryl Chloride (C2-Cl): An electrophilic handle for Transition Metal-Catalyzed Cross-Coupling (TMCC), enabling the installation of aryl, vinyl, or alkyl groups via Suzuki, Stille, or Buchwald-Hartwig protocols.
-
The Electron-Rich Ring (C4-H): A site highly activated for Electrophilic Aromatic Substitution (EAS), directed by the para-hydroxyl group.
This guide outlines the strategic application of this compound in constructing complex biaryls, heterocycles, and vanillin analogs.
Chemical Profile & Reactivity Analysis
Physicochemical Properties
| Property | Data | Relevance |
| Molecular Formula | C₇H₇ClO₂ | Low MW building block (Fragment-based drug design) |
| Molecular Weight | 158.58 g/mol | Ideal for maintaining low MW in late-stage intermediates |
| Appearance | White to off-white solid | Easy handling compared to liquid phenols |
| Acidity (pKa) | ~8.5 (Predicted) | More acidic than guaiacol due to inductive effect of Cl |
| Boiling Point | 218 °C (at 760 mmHg) | Thermally stable for high-temp cross-coupling |
Reactivity Heatmap
The molecule's reactivity is governed by the interplay of the Electron Donating Groups (OH, OMe) and the Electron Withdrawing Group (Cl).
-
C1-OH (Nucleophile): The most accessible site. Protection (e.g., MOM, TBS, Bn) is often required before performing Pd-catalyzed coupling to prevent catalyst poisoning or deprotonation side reactions.
-
C2-Cl (Electrophile): Aryl chlorides are typically inert to nucleophilic aromatic substitution (
) unless activated by strong EWGs. However, they are excellent substrates for Pd-catalyzed cross-coupling using electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHC). -
C4-H (Nucleophile): The position para to the hydroxyl group is the "soft" nucleophilic center. It is the primary site for formylation (Vilsmeier-Haack), halogenation, or Mannich reactions.
Strategic Synthesis Modules
Module A: The C-Cl Activation (Suzuki-Miyaura Coupling)
The transformation of the C-Cl bond is the most high-value operation, allowing the conversion of the guaiacol core into a 2-aryl-6-methoxyphenol (biaryl). This motif is prevalent in liquid crystals and axially chiral ligands.
Challenge: Aryl chlorides are less reactive than bromides/iodides. Solution: Use of bulky, electron-rich ligands to facilitate the oxidative addition step.[1]
Module B: The C4-Functionalization (Vanillin Analogs)
Direct formylation at C4 yields 3-chloro-4-hydroxy-5-methoxybenzaldehyde , a chlorinated analog of vanillin. These derivatives are potent antioxidants and intermediates for Schiff base ligands.
Visualization of Reaction Pathways
The following diagram illustrates the divergent synthesis capabilities of the scaffold.
Figure 1: Divergent synthetic pathways starting from this compound. The scaffold allows orthogonal access to biaryls and functionalized aldehydes.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 2-(4-Acetylphenyl)-6-methoxyphenol via C-Cl activation. Note: Direct coupling on the free phenol is possible with optimized bases, but protection is recommended for higher yields.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: 4-Acetylphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: Toluene/Water (10:1)
Step-by-Step Methodology:
-
Pre-complexation: In a glovebox or under argon, charge a reaction vial with Pd(OAc)₂ and SPhos. Add 1 mL of dry toluene and stir at room temperature for 10 minutes to generate the active catalytic species.
-
Substrate Addition: Add this compound (158 mg, 1.0 mmol), 4-Acetylphenylboronic acid (197 mg, 1.2 mmol), and finely ground K₃PO₄ (424 mg, 2.0 mmol).
-
Solvent & Reflux: Add remaining Toluene (4 mL) and degassed water (0.5 mL). Seal the vial with a crimp cap containing a PTFE septum.
-
Reaction: Heat the mixture to 100°C for 12–16 hours. The reaction color typically shifts from pale yellow to dark brown/black.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 1M HCl (to neutralize phenoxide and remove inorganic salts). Dry organic layer over MgSO₄.
-
Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).
Mechanistic Insight: The ortho-methoxy group provides weak coordination to the Palladium center, potentially stabilizing the oxidative addition intermediate, while the bulky SPhos ligand facilitates the difficult insertion into the aryl chloride bond.
Protocol 2: Vilsmeier-Haack Formylation
Objective: Synthesis of 3-chloro-4-hydroxy-5-methoxybenzaldehyde.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: Phosphoryl chloride (POCl₃, 1.2 equiv)
-
Solvent/Reagent: DMF (3.0 equiv, excess)
Methodology:
-
Vilsmeier Reagent Prep: Cool DMF (dry) to 0°C. Dropwise add POCl₃ under nitrogen. Stir for 30 mins to form the chloroiminium ion (Vilsmeier reagent).
-
Addition: Add a solution of this compound in DMF dropwise to the reagent at 0°C.
-
Heating: Warm to 60°C and stir for 4 hours. The reaction is driven by the electron-donating power of the OH and OMe groups directing the electrophile to the para position.
-
Hydrolysis: Pour the reaction mixture into crushed ice/water. Stir vigorously to hydrolyze the iminium intermediate to the aldehyde.
-
Isolation: The product often precipitates as a solid. Filter, wash with water, and recrystallize from EtOH.
Applications in Drug Discovery & Material Science
Fragment-Based Drug Discovery (FBDD)
This compound serves as an ideal "fragment" (MW < 200) for screening against protein targets.
-
Binding Mode: The adjacent OH and OMe groups can chelate metals (e.g., in metalloenzymes) or form bidentate hydrogen bond networks with serine/threonine residues in active sites.
-
Vector Exploration: The Cl atom allows for rapid "growing" of the fragment via cross-coupling to explore adjacent hydrophobic pockets.
Agrochemistry
Chlorinated phenols are precursors to phenoxy-herbicides. The 2-chloro-6-methoxy motif is structurally related to Dicamba and 2,4-D , offering a scaffold for developing next-generation auxin mimics with altered metabolic stability.
References
-
Synthesis of Aryl-Substituted Guaiacol Derivatives. National Institutes of Health (PMC). Available at: [Link]
-
Catalytic Oxidative Coupling of Phenols and Related Compounds. National Institutes of Health (PMC). Available at: [Link]
-
This compound Substance Profile. PubChem. Available at: [Link]
-
Biocatalytic oxidative cross-coupling reactions. ChemRxiv. Available at: [Link][2][3]
Sources
A Comprehensive Guide to the Crystal Structure Analysis of 2-Chloro-6-methoxyphenol for Drug Discovery Applications
This technical guide provides a comprehensive framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 2-Chloro-6-methoxyphenol. Addressed to researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings and practical methodologies required to elucidate the three-dimensional atomic arrangement of this compound. Understanding this crystal structure is pivotal for predicting its physicochemical properties and its potential interactions with biological targets, thereby accelerating rational drug design.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a substituted aromatic compound featuring two key functional groups of significant interest in drug discovery: a chloro group and a methoxy group. Small substituents like these are frequently employed to optimize the interaction of a ligand with its protein target.[1] The chloro group, being electron-withdrawing, and the methoxy group, being electron-donating, exert opposing electronic effects on the aromatic ring.[2] However, both exhibit a dual electrostatic nature; the chlorine atom can participate in halogen bonding via its electropositive σ-hole, while the methoxy group's oxygen can act as a hydrogen bond acceptor.[1][2] This duality allows for versatile interactions within a protein's binding pocket.[1]
A precise understanding of the three-dimensional structure of this compound through single-crystal X-ray diffraction can reveal crucial details about its molecular geometry, conformation, and the nature of its intermolecular interactions in the solid state. This information is invaluable for computational modeling, structure-activity relationship (SAR) studies, and the design of novel therapeutic agents. For instance, related compounds like 2-Chloro-6-methylaniline serve as key intermediates in the synthesis of oncology drugs such as Dasatinib.[3] Therefore, elucidating the crystal structure of this compound can provide a foundational understanding for the development of new pharmaceutical compounds.
Synthesis and Purification of this compound
The successful growth of high-quality single crystals is predicated on the purity of the starting material. The following section details a plausible synthetic route for this compound, followed by a robust purification protocol.
Proposed Synthesis Route
A common method for the synthesis of substituted phenols involves the electrophilic substitution of a precursor molecule. In this case, guaiacol (2-methoxyphenol) can be selectively chlorinated using a mild chlorinating agent.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve guaiacol in a suitable solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Slowly add one molar equivalent of N-Chlorosuccinimide (NCS) to the solution at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Work-up: Upon completion, the reaction mixture is washed with water to remove the succinimide byproduct. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Characterization of the Synthesized Compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques before proceeding to crystallization.
| Analytical Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural confirmation | Characteristic chemical shifts and coupling constants for the aromatic protons and carbons, as well as the methoxy group. |
| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak corresponding to the exact mass of C₇H₇ClO₂ (158.01346 Da).[4] |
| FTIR Spectroscopy | Functional group identification | Characteristic absorption bands for the O-H stretch of the phenol, C-O stretches of the ether and phenol, and C-Cl stretch. |
| Melting Point | Purity assessment | A sharp melting point indicates high purity. |
Single Crystal Growth: The Gateway to Structure Determination
Growing a single crystal of sufficient size and quality is often the most challenging step in a crystal structure analysis. For a small organic molecule like this compound, several techniques can be employed.
Solvent Selection
The choice of solvent is critical. A suitable solvent should dissolve the compound moderately at a higher temperature and allow for slow precipitation of the crystalline solid as the conditions are changed. A solvent screen with a range of solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) is recommended.
Crystallization Techniques
-
Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent should be miscible with the first solvent. Slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystal growth.
-
Cooling: A saturated solution of the compound at a higher temperature is slowly cooled, leading to supersaturation and subsequent crystallization.
The ideal crystals for X-ray diffraction are typically 0.1-0.5 mm in each dimension, transparent, and have well-defined faces.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
SC-XRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[5]
The Principles of X-ray Diffraction
When a beam of monochromatic X-rays strikes a crystal, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.[5] Constructive interference occurs when the path difference between X-rays scattered by parallel planes of atoms is an integer multiple of the X-ray wavelength, a condition described by Bragg's Law (nλ = 2d sinθ).[5] By rotating the crystal and collecting the diffracted X-rays, a three-dimensional diffraction pattern is obtained.
Experimental Workflow
The following diagram illustrates the typical workflow for SC-XRD data collection.
Caption: Workflow for single-crystal X-ray diffraction data collection.
Modern diffractometers, such as the Rigaku Synergy-S, are highly automated and can perform data collection at low temperatures to minimize thermal motion of the atoms, resulting in a more precise structure.[6]
Structure Solution and Refinement
The collected diffraction data consists of a list of reflection intensities. The process of converting this data into a 3D atomic model is known as structure solution and refinement.
Structure Solution
The primary challenge in structure solution is the "phase problem." While the intensities of the diffracted beams can be measured, their phases are lost. Direct methods or Patterson methods are computational techniques used to estimate the initial phases, which allows for the calculation of an initial electron density map. From this map, the positions of the atoms can be determined.
Structure Refinement
Once an initial model of the structure is obtained, it is refined using a least-squares method. This iterative process adjusts the atomic positions, and their displacement parameters to improve the agreement between the observed diffraction data and the data calculated from the model. The quality of the final refined structure is assessed by the R-factor, with a lower R-factor indicating a better fit.
Common software packages used for structure solution and refinement include SHELXS, SHELXL, and Olex2.[7]
Analysis and Interpretation of the Crystal Structure of this compound
A successful crystal structure determination of this compound would provide a wealth of information.
Molecular Geometry
The analysis would yield precise bond lengths, bond angles, and torsion angles. Of particular interest would be the conformation of the methoxy group relative to the phenyl ring and the planarity of the molecule.
Intermolecular Interactions
The packing of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, one would anticipate:
-
Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and can interact with the oxygen of the methoxy group or the chlorine atom of a neighboring molecule.
-
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with an electron-rich atom on an adjacent molecule.
-
π-π Stacking: The aromatic rings may stack on top of each other, contributing to the stability of the crystal packing.
-
C-H···π Interactions: The hydrogen atoms of the methyl group or the aromatic ring can interact with the π-system of a neighboring molecule.
The following diagram illustrates the potential intermolecular interactions.
Caption: Potential intermolecular interactions in the crystal lattice of this compound.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[8] It provides a graphical representation of the regions of close contact between molecules and can be used to generate fingerprint plots that summarize the types and relative contributions of different interactions.[8]
Implications for Drug Development
The detailed structural information obtained from the crystal structure analysis of this compound has several key implications for drug development:
-
Rational Drug Design: The 3D structure can be used as a starting point for the design of new molecules with improved binding affinity and selectivity for a biological target.
-
Pharmacophore Modeling: The spatial arrangement of the key functional groups (hydroxyl, chloro, methoxy) can be used to define a pharmacophore model for virtual screening of compound libraries.
-
Understanding Physicochemical Properties: The crystal packing and intermolecular interactions influence properties such as solubility, stability, and melting point, which are critical for drug formulation.
-
Structure-Activity Relationship (SAR) Studies: By comparing the crystal structure of this compound with that of its analogs, a deeper understanding of the SAR can be achieved, guiding the optimization of lead compounds.[9]
Conclusion
The determination of the crystal structure of this compound is a crucial step in unlocking its full potential as a scaffold in drug discovery. This guide has provided a comprehensive roadmap for researchers, from the synthesis and purification of the compound to the collection and analysis of single-crystal X-ray diffraction data. The insights gained from this analysis will not only provide a fundamental understanding of the molecular and supramolecular chemistry of this compound but also pave the way for the rational design of new and more effective therapeutic agents.
References
- Crystal structure of 2-[chloro(4-methoxyphenyl)methyl]. (n.d.).
- Yong Hong. (2018). Crystal structure of (E)-2,4-dichloro-6-(((4-methoxy-2-nitrophenyl)imino)methyl)phenol.
- X-ray crystal and computational structural study of (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol. (n.d.).
- Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. (2022).
- 2-chloro-6-methoxytoluene | 3260-88-6. (n.d.). Chemical Bull Pvt. Ltd.
- Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021).
- 2-Chloro-6-methylphenol | C7H7ClO | CID 6898. (n.d.).
- 2-Chloro-6-methoxybenzaldehyde | C8H7ClO2 | CID 10964971. (n.d.).
- Parallels between the chloro and methoxy groups for potency optimization. (2024).
- Synthesis, characterization and biological activity of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol (MSAP) and nano sized of Co (II), Ni (II), Cu (II) and Zn (II) metal complexes. (2021).
- Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). YouTube.
- 2-(4-Chlorophenyl)-6-methoxychroman-4-one. (n.d.).
- 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)
- Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. (n.d.). IUCr Journals.
- Single-crystal X-ray Diffraction. (2007). SERC (Carleton).
- Parallels between the chloro and methoxy groups for potency optimization. (2024).
- The Chemical Backbone of Oncology: Understanding 2-Chloro-6-Methylaniline in Drug Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Structural Investigation and Hirshfeld Surface Analysis of 2-6-Dimethoxy-4-((2-Nitrophenylimin)Methyl) Phenol. (2024). Bentham Science Publishers.
- Cutting-Edge X-Ray Diffractometer Brings New Precision to Molecular Research. (2025). Chemistry - University of Guelph.
- The application of multi-component reactions in drug discovery. (2002).
- This compound (C7H7ClO2). (n.d.). PubChemLite.
- 2-Chloro-6-methoxy-pyridine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
Sources
- 1. Parallels between the chloro and methoxy groups for potency optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. PubChemLite - this compound (C7H7ClO2) [pubchemlite.lcsb.uni.lu]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. Cutting-Edge X-Ray Diffractometer Brings New Precision to Molecular Research | Chemistry [uoguelph.ca]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Methodological & Application
Application Note: High-Throughput Analysis of 2-Chloro-6-methoxyphenol and its Process-Related Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a comprehensive guide for the identification and quantification of 2-Chloro-6-methoxyphenol and its potential process-related impurities using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and monitoring its purity is critical for ensuring the safety and efficacy of the final drug product. This document provides detailed protocols for sample preparation, including derivatization, optimized GC-MS parameters, and data analysis strategies. The methodologies described herein are designed to be robust and reliable, offering a starting point for researchers, scientists, and drug development professionals to develop and validate their own analytical methods.
Introduction
This compound (Figure 1) is a substituted phenolic compound of significant interest in the pharmaceutical industry. Its chemical structure lends itself to a variety of chemical transformations, making it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). The purity of this intermediate is of paramount importance, as impurities can be carried through the synthetic process and compromise the quality of the final drug substance[1]. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like this compound, offering high separation efficiency and definitive identification based on mass spectra[2].
This application note will detail a strategic approach to the GC-MS analysis of this compound, addressing the common challenges associated with the analysis of polar phenolic compounds. A key focus will be on the derivatization of the analyte to improve its chromatographic behavior and detection sensitivity.
Figure 1: Chemical Structure of this compound Molecular Formula: C7H7ClO2 Molecular Weight: 158.58 g/mol [3]
Experimental Workflow
The overall analytical workflow for the GC-MS analysis of this compound is depicted in the following diagram. This process begins with sample preparation and concludes with data analysis and reporting.
Caption: GC-MS analysis workflow for this compound.
Sample Preparation
The successful analysis of phenolic compounds by GC-MS often hinges on proper sample preparation. Due to the polar nature of the hydroxyl group, direct injection can lead to poor peak shape and interactions with the GC system. Therefore, derivatization is highly recommended.
Materials and Reagents
-
This compound analytical standard (CAS No. 72403-03-3)[3]
-
Dichloromethane (DCM), HPLC grade
-
Sodium Sulfate, anhydrous
-
Acetic Anhydride
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl Acetate, HPLC grade
Protocol 1: Acetylation
Acetylation converts the polar hydroxyl group into a less polar ester, improving volatility and chromatographic performance[4].
-
Extraction: If the sample is in an aqueous matrix, perform a liquid-liquid extraction.
-
Adjust the pH of the aqueous sample to ~2 with HCl.
-
Extract with an equal volume of dichloromethane (DCM) three times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to a small volume (e.g., 1 mL).
-
-
Derivatization:
-
To the concentrated extract, add 100 µL of pyridine and 150 µL of acetic anhydride.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Evaporate the excess reagents under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of ethyl acetate (e.g., 1 mL) for GC-MS analysis.
-
Protocol 2: Silylation
Silylation is another effective derivatization technique for phenols, replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.
-
Extraction: Follow the same extraction procedure as in the acetylation protocol. Ensure the extract is completely dry, as silylating reagents are moisture-sensitive.
-
Derivatization:
-
To the dry, concentrated extract, add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS.
-
GC-MS Instrumentation and Parameters
The following instrumental parameters provide a robust starting point for the analysis of derivatized this compound. Optimization may be required based on the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column provides good separation for a wide range of analytes. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analysis. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A temperature gradient allows for the separation of compounds with different boiling points. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas with good efficiency. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for generating characteristic mass spectra. |
| Mass Range | m/z 40-400 | Covers the expected mass range of the analyte and its fragments. |
| Source Temperature | 230 °C | Maintains the integrity of the ions. |
| Quadrupole Temp. | 150 °C | Ensures stable ion transmission. |
Data Analysis and Interpretation
Identification
The identification of this compound and its derivatives is achieved by comparing the retention time and the mass spectrum of the analyte in the sample to that of a known analytical standard.
Predicted Mass Spectrum and Fragmentation
The molecular ion peak for the underivatized this compound is expected at m/z 158. The fragmentation is likely to involve the loss of a methyl group (-CH3) from the methoxy moiety, leading to a fragment at m/z 143. Another probable fragmentation pathway is the loss of a chlorine atom (-Cl), resulting in a fragment at m/z 123. The loss of a formyl radical (-CHO) from the molecular ion could also occur, yielding a fragment at m/z 129.
For the acetylated derivative, the molecular ion would be at m/z 200. A characteristic fragmentation would be the loss of the acetyl group, leading to a prominent peak at m/z 158.
The following diagram illustrates the predicted fragmentation pathways for this compound.
Caption: Predicted fragmentation of this compound.
Quantification
For quantitative analysis, an internal standard method is recommended. A suitable internal standard would be a compound with similar chemical properties to the analyte but with a different retention time and mass spectrum, such as 2,4-dichlorophenol or a deuterated analog of the target compound. A calibration curve should be constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
Potential Impurities and Byproducts
During the synthesis of this compound, several impurities may be formed. These can include starting materials, reagents, and byproducts from side reactions. Potential impurities could arise from incomplete chlorination or methylation reactions. For instance, the presence of 2-methoxyphenol (guaiacol) or dichlorinated methoxyphenols could be anticipated[7]. A thorough analysis of the synthetic route is crucial for identifying potential impurities to monitor[1].
Conclusion
The GC-MS method outlined in this application note provides a robust and reliable framework for the analysis of this compound and its related products. The use of derivatization, particularly acetylation or silylation, is crucial for achieving good chromatographic performance and sensitivity. The provided GC-MS parameters serve as an excellent starting point for method development and validation. This guide is intended to empower researchers and drug development professionals to confidently analyze this important pharmaceutical intermediate, ensuring the quality and safety of the final products.
References
-
National Institute of Standards and Technology. Phenol, 2-chloro-. In: NIST Chemistry WebBook. [Link]
-
FooDB. Showing Compound 2-Methoxyphenol (FDB011885). [Link]
-
ResearchGate. (PDF) Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. [Link]
-
PubChem. 2-Chloro-6-methylphenol. [Link]
-
BrJAC. Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. [Link]
-
National Institute of Standards and Technology. Phenol, 2-methoxy-6-(2-propenyl)-. In: NIST Chemistry WebBook. [Link]
-
Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
NIH. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes. [Link]
-
Synthesis and Characterization of Bemotrizinol Impurities. [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
GovInfo. EPA/NIH Mass Spectral Data Base. [Link]
-
MDPI. Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. [Link]
- Google Patents. CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline.
-
Carl ROTH. Safety Data Sheet: 2-Methoxyphenol. [Link]
-
Yeast Metabolome Database. 2-methoxyphenol (YMDB01430). [Link]
-
Interpretation of mass spectra. [Link]
-
ResearchGate. Development and optimization of a quantitative analysis of main odorants causing off flavours in cork stoppers using HS‐SPME GC‐MS/MS. [Link]
-
Interpretation of mass spectra. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. [Link]
-
CRM LABSTANDARD. 2-Methoxy-4-methylphenol. [Link]
- Google Patents. CN1301949C - Prepn process of 2-fluoro-6-chlorophenol.
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- 2. brjac.com.br [brjac.com.br]
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- 6. Showing Compound 2-Methoxyphenol (FDB011885) - FooDB [foodb.ca]
- 7. CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline - Google Patents [patents.google.com]
Column chromatography techniques for purifying 2-Chloro-6-methoxyphenol
Executive Summary
This guide details the isolation and purification of 2-Chloro-6-methoxyphenol (also known as 6-chloroguaiacol). This compound is a critical intermediate in the synthesis of vanillin derivatives and pharmaceutical scaffolds. The primary challenge in its purification is separating it from its regioisomer, 4-chloro-2-methoxyphenol (4-chloroguaiacol), which is frequently co-generated during the chlorination of guaiacol.
This protocol leverages the ortho-effect —where intramolecular hydrogen bonding in the 6-chloro isomer reduces its polarity relative to the 4-chloro isomer—to achieve baseline separation using silica gel flash chromatography.
Compound Profile & Separation Logic
Target Molecule
-
Structure: Phenol ring substituted with a methoxy group at C6 and a chlorine atom at C2.[1][3][4]
-
Key Property: The hydroxyl proton can form a weak intramolecular hydrogen bond with the methoxy oxygen (and potentially the chlorine), reducing its ability to interact with the silica stationary phase.
Critical Impurity (Regioisomer)
-
Name: 4-Chloro-2-methoxyphenol
-
Separation Challenge: The 4-chloro isomer lacks the steric shielding at the para-position, making its hydroxyl group more accessible for hydrogen bonding with silanol groups on the silica surface. Consequently, 4-chloro-2-methoxyphenol is significantly more polar and will elute after the target 2-chloro isomer.
Physical Properties Table
| Property | This compound (Target) | 4-Chloro-2-methoxyphenol (Impurity) |
| Molecular Weight | 158.58 g/mol | 158.58 g/mol |
| Polarity (TLC) | Lower (Higher Rf) | Higher (Lower Rf) |
| pKa (approx) | ~8.5 - 9.0 | ~8.5 - 9.0 |
| Appearance | Colorless/Yellowish Oil or Solid | White/Off-white Solid |
| Solubility | DCM, EtOAc, MeOH, Toluene | DCM, EtOAc, MeOH |
Pre-Purification Analytics: TLC Method Development
Before scaling to a column, the separation must be validated on Thin Layer Chromatography (TLC).[5][6]
Visualization Methods
-
UV (254 nm): Both isomers absorb strongly.
-
Ferric Chloride (FeCl₃): Phenols form colored complexes. Spray with 1% FeCl₃ in MeOH/Water.
-
Result: Distinct colored spots (often blue/green/violet) help distinguish phenols from non-phenolic impurities.
-
-
Iodine Chamber: General staining for all organics.
Optimized Mobile Phases
Phenols are acidic and prone to "tailing" (streaking) on silica due to ionization. Acidification of the mobile phase is mandatory.
-
System A (Standard): Hexane : Ethyl Acetate (8:[6]2) + 0.5% Acetic Acid.
-
System B (High Resolution): Toluene : Ethyl Acetate (9:[6]1) + 0.5% Acetic Acid.
-
Note: Toluene often provides better selectivity for aromatic isomers than hexane due to
interactions.
-
Protocol 1: Flash Column Chromatography (Normal Phase)
Equipment & Reagents
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Column: Glass column with solvent reservoir or automated flash cartridge.
-
Mobile Phase: Hexane/Ethyl Acetate gradient with 0.1% Acetic Acid modifier.
Step-by-Step Procedure
Step 1: Sample Preparation (Dry Loading)
-
Why Dry Load? Wet loading in DCM can cause band broadening, which is fatal for separating close isomers.[6]
-
Protocol:
-
Dissolve the crude mixture (e.g., 1.0 g) in a minimal amount of Dichloromethane (DCM).[6]
-
Add Celite 545 or Silica Gel (approx. 2 g).
-
Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.
-
Step 2: Column Packing
-
Pack the column with Silica Gel 60.
-
Ratio: Use 30-50:1 silica-to-crude mass ratio (e.g., 30-50 g silica for 1 g crude).
-
Equilibrate the column with 100% Hexane (+0.1% Acetic Acid) .
Step 3: Elution Gradient
Run the column using the following gradient profile (volumes depend on column size, typically measured in Column Volumes - CV):
| Phase | Solvent Composition | Goal |
| Equilibration | 100% Hexane (acidified) | Stabilize silica activity. |
| Gradient 1 | 0% | Elute non-polar impurities (e.g., polychlorinated byproducts).[6] |
| Gradient 2 | 5% | Elute Target: this compound. |
| Gradient 3 | 15% | Elute Impurity: 4-Chloro-2-methoxyphenol. |
| Wash | 100% EtOAc | Strip remaining polar gunk. |
Step 4: Fraction Collection & Analysis
-
Collect small fractions (e.g., 10-15 mL for a 1g scale).
-
Spot fractions on TLC plates.
-
Critical Decision: The target (2-chloro) will elute before the 4-chloro isomer. Look for the first major UV-active spot.
-
Combine pure fractions, evaporate solvent, and dry under high vacuum.
Protocol 2: Reverse Phase Polishing (Optional)[6]
If the normal phase separation yields <98% purity, use Reverse Phase (C18) chromatography.[6] This orthogonal method separates based on hydrophobicity rather than polarity.
-
Stationary Phase: C18 (Octadecylsilane).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 30% B to 70% B over 20 minutes.
-
Result: The more hydrophobic component elutes later. Note: In RP, the elution order may reverse compared to Normal Phase depending on specific solvation effects, but typically the more polar 4-chloro elutes earlier.[6]
Process Visualization
Figure 1: Purification Workflow
Caption: Step-by-step workflow for the isolation of this compound from crude chlorination mixtures.
Figure 2: Isomer Separation Logic (Normal Phase)
Caption: Mechanistic explanation of elution order based on intramolecular hydrogen bonding (Ortho Effect).
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Streaking / Tailing | Phenol ionization on silica. | Add Acid: Ensure mobile phase contains 0.1–0.5% Acetic Acid or Formic Acid. |
| Poor Resolution | Isomers co-eluting. | Switch Solvent Class: Replace Hexane with Toluene. Toluene interacts with the aromatic |
| Low Recovery | Product stuck on silica.[5] | Increase Polarity: Flush column with 100% EtOAc or 10% MeOH in DCM at the end of the run. |
| Product Decomposition | Acid sensitivity (rare for this phenol). | Use neutral silica or wash fractions immediately with saturated NaHCO₃ solution. |
References
-
PubChem. this compound (Compound Summary).[3] National Library of Medicine. [Link]
-
MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - this compound (C7H7ClO2) [pubchemlite.lcsb.uni.lu]
- 3. Phenol, 2-chloro-6-methoxy- | C7H7ClO2 | CID 93421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation of 2-Chloro-6-methoxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. CN101492353A - Method for producing guaiacol with methanol method - Google Patents [patents.google.com]
Application Note: Strategic Utilization of 2-Chloro-6-methoxyphenol in Pharmaceutical Synthesis
Executive Summary
2-Chloro-6-methoxyphenol (6-chloroguaiacol, CAS 18113-03-6) represents a highly valuable "blocked" phenolic scaffold in medicinal chemistry. Unlike guaiacol, where two ortho positions are available for electrophilic attack, this compound possesses a unique substitution pattern that forces regioselectivity to the para position (relative to the hydroxyl group).
This Application Note details the strategic use of this precursor in two high-value pharmaceutical workflows:
-
The "Bottom-Up" Synthesis of 5-Chlorovanillin: An alternative route to the standard chlorination of vanillin, offering superior regiochemical purity for downstream Schiff base and dopamine analog synthesis.
-
Biaryl Scaffold Construction: Utilizing the aryl chloride as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to generate biphenyl pharmacophores found in anti-inflammatory and oncology candidates.
Chemical Profile & Reactivity Logic
The utility of this compound is defined by its steric and electronic environment.
| Feature | Chemical Consequence | Strategic Advantage |
| 2-Chloro Substituent | Blocks one ortho site; withdraws electrons (induction). | Prevents unwanted ortho-cyclization; serves as a handle for Pd-catalyzed coupling. |
| 6-Methoxy Group | Blocks the second ortho site; donates electrons (resonance). | Synergistic blocking forces electrophiles to the para position (C4). |
| Phenolic -OH | Activates the ring; available for O-alkylation. | Allows for linker attachment (e.g., PROTACs) or protection prior to coupling. |
Key Reactivity Rule: Due to the 2,6-blocking pattern, Electrophilic Aromatic Substitution (EAS) is exclusively directed to the C4 (para) position. This eliminates the formation of isomeric mixtures often seen when chlorinating less substituted phenols.
Application 1: High-Purity Synthesis of 5-Chlorovanillin
Target Molecule: 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (5-Chlorovanillin).[1][2] Pharmaceutical Relevance: A critical intermediate for synthesizing L-DOPA analogs, enzyme inhibitors, and bioactive Schiff base ligands used in antimicrobial research [1].
The Challenge: The "Top-Down" Problem
The standard industrial route involves chlorinating Vanillin using N-Chlorosuccinimide (NCS) [2]. While effective, this "top-down" approach can yield:
-
Over-chlorination: Formation of dichlorinated impurities.
-
Regio-isomers: Chlorination at the less favored position (rare, but possible under vigorous conditions).
-
Purification Burden: Requires recrystallization to remove unreacted vanillin.
The Solution: The "Bottom-Up" Protocol
By starting with this compound, the chlorine is already fixed in the correct position. We utilize the Duff Reaction (hexamethylenetetramine in TFA) to introduce the formyl group exclusively at the para position.
Detailed Protocol
Reagents:
-
This compound (1.0 eq)
-
Hexamethylenetetramine (HMTA) (2.0 eq)
-
Trifluoroacetic acid (TFA) (Solvent/Catalyst)
-
HCl (3N, for hydrolysis)[3]
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under N2 atmosphere, dissolve this compound (10 mmol) in anhydrous TFA (20 mL).
-
Addition: Add HMTA (20 mmol) in portions at 0°C to prevent uncontrolled exotherm.
-
Heating: Warm the mixture to 70°C and stir for 4–6 hours. The solution will turn viscous/orange as the iminium intermediate forms.
-
Hydrolysis: Cool to room temperature. Add 3N HCl (30 mL) and stir vigorously for 1 hour to hydrolyze the intermediate to the aldehyde.
-
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: The crude solid is recrystallized from Ethanol/Water (9:1) to yield 5-chlorovanillin as white needles.
Process Visualization (Graphviz):
Caption: Figure 1. Regioselective formylation pathway via Duff Reaction, ensuring exclusive para-substitution.
Application 2: Biaryl Scaffold Synthesis via Suzuki-Miyaura Coupling
Target: 3-Methoxy-4-alkoxy-biphenyl derivatives. Pharmaceutical Relevance: Biaryl motifs are ubiquitous in kinase inhibitors and anti-inflammatory agents. The 2-Cl position serves as the electrophilic "handle" for coupling.
The Challenge: Aryl Chloride Reactivity
Aryl chlorides are generally less reactive than bromides or iodides in Pd-catalyzed coupling. Furthermore, the free phenolic -OH can poison the catalyst or undergo side reactions.
The Solution: Protection & Activated Ligand System
We employ a Benzyl (Bn) protection strategy followed by coupling using the Buchwald XPhos Pd G2 precatalyst, which is specifically optimized for sterically hindered and deactivated aryl chlorides.
Detailed Protocol
Phase A: Phenol Protection
-
Dissolve this compound (10 mmol) in DMF.
-
Add K2CO3 (1.5 eq) and Benzyl Bromide (1.1 eq).
-
Stir at 60°C for 2 hours.
-
Aqueous workup yields 2-chloro-1-(benzyloxy)-6-methoxybenzene.
Phase B: Cross-Coupling Reagents:
-
Protected Phenol (1.0 eq)[4]
-
Aryl Boronic Acid (e.g., 4-fluorophenylboronic acid) (1.2 eq)
-
Catalyst: XPhos Pd G2 (2 mol%)
-
Base: K3PO4 (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Degassing: Charge the reaction vessel with the Protected Phenol, Boronic Acid, K3PO4, and Catalyst. Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed Dioxane/Water via syringe.
-
Reaction: Heat to 100°C for 12 hours. The reaction mixture will darken.
-
Filtration: Filter through a Celite pad to remove Palladium residues.
-
Isolation: Concentrate and purify via Flash Chromatography (Hexane/EtOAc).
Workflow Visualization (Graphviz):
Caption: Figure 2. Step-wise workflow for transforming the chlorophenol precursor into a biaryl pharmacophore.
Analytical Controls & Validation
To ensure the integrity of these protocols, the following Critical Quality Attributes (CQAs) must be monitored.
| Attribute | Method | Acceptance Criteria | Rationale |
| Regioselectivity | 1H NMR (DMSO-d6) | Single aromatic singlet (or para-coupling) | Confirms absence of ortho-formylation or isomeric impurities. |
| Chloride Content | Elemental Analysis / Mass Spec | Matches theoretical | Confirms the Cl atom remained intact (Protocol 1) or was displaced (Protocol 2). |
| Residual Catalyst | ICP-MS | < 10 ppm Pd | Critical for pharmaceutical intermediates (Protocol 2). |
References
-
Vertex AI Search. (2023). Synthesis of 5-Chlorovanillin and Indole Derivatives.[5] Retrieved from
-
ChemicalBook. (2025). 5-Chlorovanillin Product Properties and Synthesis. Retrieved from
-
Organic Chemistry Portal. (2018). Synthesis of Benzofurans and Biaryls.[4][6] Retrieved from
-
MDPI. (2025). Catalytic Chloroacetylation of Methoxyphenols.[7] Retrieved from
-
RSC Advances. (2018). Synthesis of 2-aryloxyacetaldehyde diethyl acetals. Retrieved from
Sources
- 1. 5-CHLOROVANILLIN | 19463-48-0 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. US5210212A - Process for 5-fluoro-6-chlorooxindole - Google Patents [patents.google.com]
- 4. GB2193211A - Synthesis of benzofurans - Google Patents [patents.google.com]
- 5. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Procedures for scaling up the synthesis of 2-Chloro-6-methoxyphenol
An Application Note for the Scalable Synthesis of 2-Chloro-6-methoxyphenol
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable substituted phenol derivative. The protocols detailed herein are designed for scalability, offering methodologies for laboratory benchtop synthesis (gram-scale) and pilot-scale production (kilogram-scale). The core of this process is the regioselective electrophilic chlorination of guaiacol (2-methoxyphenol) using sulfuryl chloride. This guide emphasizes safety, process control, and optimization to ensure high yield and purity. It is intended for an audience of researchers, chemists, and drug development professionals with a working knowledge of synthetic organic chemistry.
Introduction and Scientific Rationale
This compound is a halogenated aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structure, featuring chloro, hydroxyl, and methoxy functional groups, makes it a versatile building block.
The synthetic strategy focuses on the direct chlorination of guaiacol. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho, para-directing groups in electrophilic aromatic substitution. The challenge lies in achieving regioselectivity for the C6 position, which is ortho to the powerful hydroxyl directing group. The choice of a suitable chlorinating agent and careful control of reaction conditions are paramount to favor the desired isomer over other potential products like 4-chloro- or dichlorinated species.[1][2]
Sulfuryl chloride (SO₂Cl₂) is selected as the chlorinating agent for its efficacy and ease of handling as a liquid compared to gaseous chlorine.[3][4] The reaction proceeds via an electrophilic attack on the electron-rich aromatic ring.
Reaction Scheme
Caption: General reaction for the chlorination of guaiacol.
Hazard Analysis and Safety Protocols
A thorough understanding and mitigation of risks are critical before commencing any chemical synthesis. This process involves multiple hazardous materials.
Chemical Hazard Summary:
| Chemical Name | CAS Number | Key Hazards |
| Guaiacol | 90-05-1 | Harmful if swallowed; Causes skin and eye irritation.[5][6] |
| Sulfuryl Chloride | 7791-25-5 | Fatal if inhaled; Causes severe skin burns and eye damage; Reacts violently with water.[7][8][9][10] Corrosive to the respiratory tract.[10] |
| Toluene | 108-88-3 | Highly flammable liquid and vapor; Skin irritant; May cause drowsiness or dizziness. |
| Sodium Bicarbonate | 144-55-8 | Generally low hazard, but dust can be a mild irritant. |
| Hydrochloric Acid (HCl) | 7647-01-0 | Byproduct of reaction; Corrosive gas. |
| Sulfur Dioxide (SO₂) | 7446-09-5 | Byproduct of reaction; Toxic, irritant gas. |
Mandatory Safety Measures:
-
Engineering Controls: All operations MUST be performed in a certified, high-flow chemical fume hood to manage volatile reagents and toxic gaseous byproducts (HCl, SO₂).
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are required when handling sulfuryl chloride.
-
Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton) are mandatory. Check glove compatibility charts.
-
Body Protection: A flame-resistant lab coat and chemical apron.
-
-
Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible. Have a spill kit rated for corrosive and flammable materials readily available. Sodium bicarbonate or another suitable neutralizer should be on hand for acid spills.
Experimental Protocols: From Bench to Pilot Scale
This section details the procedures for synthesizing this compound at two distinct scales. The key to successful scale-up is managing the exothermic nature of the chlorination reaction through controlled addition and efficient heat dissipation.
Protocol A: Laboratory Scale Synthesis (5 g)
Equipment:
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
25 mL dropping funnel
-
Condenser with a gas outlet connected to a basic scrubber (e.g., NaOH solution)
-
Heating mantle with temperature controller
-
Separatory funnel, beakers, Erlenmeyer flasks
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble the three-neck flask with the magnetic stirrer, thermometer, and dropping funnel. Attach the condenser and gas scrubber outlet. Ensure the system is dry.
-
Reagent Preparation: In the flask, dissolve guaiacol (5.0 g, 40.3 mmol) in toluene (25 mL).
-
Reaction: Begin stirring the solution. In the dropping funnel, place sulfuryl chloride (5.98 g, 3.6 mL, 44.3 mmol, 1.1 eq).
-
Controlled Addition: Add the sulfuryl chloride dropwise to the guaiacol solution over 30-45 minutes. Monitor the temperature closely; maintain the internal temperature below 30°C, using a water bath for cooling if necessary.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. The reaction can be monitored by TLC or GC-MS.
-
Work-up:
-
Carefully and slowly pour the reaction mixture into a beaker containing a saturated sodium bicarbonate solution (50 mL) to quench unreacted sulfuryl chloride and neutralize HCl. Vigorous gas evolution will occur.
-
Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer.
-
Wash the organic layer with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.[4]
-
-
Purification: Purify the resulting crude oil via vacuum distillation to yield this compound as a clear liquid or low-melting solid.[11]
Protocol B: Pilot / Kilogram-Scale Synthesis (250 g)
Equipment:
-
10 L jacketed glass reactor with overhead mechanical stirring
-
Temperature probe (thermocouple)
-
Calibrated reagent addition pump or 1 L pressure-equalizing dropping funnel
-
Chiller/heater circulator connected to the reactor jacket
-
Large separatory funnel (10 L) or vessel with bottom outlet for phase separation
-
Vacuum distillation system with appropriate receiving flasks
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen. Set the overhead stirrer for efficient agitation.
-
Reagent Loading: Charge the reactor with guaiacol (250 g, 2.01 mol) and toluene (1.25 L).
-
Initial Cooling: Start the stirrer and cool the reactor contents to 15-20°C using the circulator.
-
Controlled Addition: Begin adding sulfuryl chloride (299 g, 180 mL, 2.21 mol, 1.1 eq) via the addition pump at a rate that maintains the internal temperature between 20-25°C. This addition may take 2-4 hours. This is the critical control point. A rapid temperature increase indicates an accumulation of unreacted reagents and risks a runaway reaction.
-
Reaction Completion: Once the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours, or until in-process control (e.g., GC analysis) shows the consumption of guaiacol.
-
Work-up:
-
Cool the reactor contents to 10-15°C.
-
Slowly and carefully add saturated sodium bicarbonate solution (2.5 L) to the reactor. Control the addition rate to manage the vigorous gas evolution. Maintain cooling and stirring.
-
Once gas evolution ceases, stop the stirrer and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer with brine (2 x 1.25 L).
-
Transfer the organic layer to a suitable vessel and dry over anhydrous sodium sulfate.
-
-
Solvent Removal & Purification: Filter off the drying agent. Remove the toluene under reduced pressure. Purify the crude product by vacuum distillation.
Process Control and Data Summary
Reagent and Yield Table:
| Parameter | Lab Scale (5 g) | Pilot Scale (250 g) |
| Guaiacol | 5.0 g (40.3 mmol) | 250 g (2.01 mol) |
| Toluene | 25 mL | 1.25 L |
| Sulfuryl Chloride | 5.98 g (44.3 mmol) | 299 g (2.21 mol) |
| Molar Ratio (Guaiacol:SO₂Cl₂) | 1 : 1.1 | 1 : 1.1 |
| Typical Yield | 75-85% | 75-85% |
| Expected Product Mass | 4.8 - 5.4 g | 240 - 270 g |
Workflow Visualization:
Caption: Key workflow stages for the synthesis of this compound.
Troubleshooting and Optimization
-
Issue: Low Yield.
-
Cause: Incomplete reaction or loss during work-up.
-
Solution: Ensure 1.1 equivalents of sulfuryl chloride are used. Confirm reaction completion with GC before quenching. Ensure pH is basic (>8) after quench to prevent loss of phenolic product to the aqueous layer.
-
-
Issue: Formation of Multiple Isomers (e.g., 4-chloroguaiacol).
-
Cause: Reaction temperature is too high, or addition of chlorinating agent is too fast. Higher temperatures can reduce regioselectivity.
-
Solution: Strictly maintain the reaction temperature below 25°C during addition. Slower, more controlled addition improves selectivity.
-
-
Issue: Dark-colored Product.
-
Cause: Oxidation of the phenol or side reactions.
-
Solution: Ensure the work-up is performed promptly after the reaction is complete. A nitrogen atmosphere can help minimize oxidation, especially at a larger scale. Efficient vacuum distillation is key to separating colored impurities.
-
-
In-Process Controls (IPC): For larger scales, it is essential to use analytical methods to monitor the reaction.[12]
-
Gas Chromatography (GC): Ideal for monitoring the disappearance of the guaiacol starting material.
-
High-Performance Liquid Chromatography (HPLC): Can also be used to track the formation of the product and key impurities.[13]
-
References
- Preparation method of 2-chloro-6-methylaniline - CN112358404A.
- Production method of a 2,6-dichlorophenol compound - US6635787B2.
-
Preparation of 2-chloro-6-nitrotoluene - PrepChem.com. [Link]
- Synthesis method of eugenol - CN111454133A.
-
Guaiacol - Wikipedia. [Link]
-
Hazardous Substance Fact Sheet: SULFURYL CHLORIDE. New Jersey Department of Health. [Link]
-
Chlorination of Guaiacol Relating to Bleaching Mechanism of Pulp. Journal of the Japanese Technical Association of the Pulp and Paper Industry. [Link]
- Process for the selective chlorination of phenolic compounds - EP0196260B1.
-
ANALYTICAL METHODS - Toxicological Profile for Methoxychlor. NCBI Bookshelf. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for 2,4,6-Trinitrotoluene. Agency for Toxic Substances and Disease Registry. [Link]
-
Synthesis, structure verification and gas chromatographic determination of chlorinated catechols and guaiacols. JYX Digital Archive. [Link]
-
SAFETY DATA SHEET - Fisher Scientific: 2-Methoxyphenol. [Link]
-
Safety Data Sheet: Guaiacol - Carl ROTH. [Link]
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- 2. jyx.jyu.fi [jyx.jyu.fi]
- 3. US6635787B2 - Production method of a 2,6-dichlorophenol compound - Google Patents [patents.google.com]
- 4. CN111454133A - Synthesis method of eugenol - Google Patents [patents.google.com]
- 5. fishersci.fi [fishersci.fi]
- 6. carlroth.com [carlroth.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. prepchem.com [prepchem.com]
- 12. ANALYTICAL METHODS - Toxicological Profile for Methoxychlor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Troubleshooting & Optimization
Technical Support Guide: Synthesis & Purification of 2-Chloro-6-methoxyphenol
This technical guide addresses the synthesis, purification, and troubleshooting of 2-Chloro-6-methoxyphenol (also known as 6-chloroguaiacol ). It is designed for researchers requiring high-purity standards for metabolic studies, pharmaceutical intermediates, or environmental analysis.
Executive Summary & Compound Profile
Target Compound: this compound (CAS: 72403-03-3) Common Synonyms: 6-Chloroguaiacol, 2-Methoxy-6-chlorophenol. Core Challenge: The synthesis of this compound from guaiacol (2-methoxyphenol) is governed by electrophilic aromatic substitution rules that strongly favor the para-position (4-position). Standard chlorination typically yields a mixture dominated by the impurity 4-chloro-2-methoxyphenol (4-chloroguaiacol), making the isolation of the ortho-isomer (6-chloro) difficult without specific regioselective strategies.
Isomer Comparison Table
| Feature | Target: this compound | Major Impurity: 4-Chloro-2-methoxyphenol |
| Substitution Pattern | Ortho (6-position) | Para (4-position) |
| Electronic Effect | OH group flanked by Cl and OMe. | OH group flanked by OMe; Cl is opposite. |
| H-Bonding | Intramolecular (OH···OMe/Cl). | Intermolecular (OH···OH).[1][2][3][4][5] |
| Boiling Point Trend | Lower (More volatile due to internal H-bond). | Higher (Less volatile due to network H-bonding). |
| Polarity (TLC) | Lower (Higher | Higher (Lower |
Synthesis Optimization (Prevention of Impurities)
Q: How do I shift the reaction selectivity to favor the 2-chloro (ortho) isomer?
A: You must override the natural steric and electronic preference for the para position. Standard reagents like
Recommended Protocol: Catalyst-Controlled Ortho-Chlorination To maximize the 2-chloro isomer, utilize a secondary amine catalyst or a specific ortho-directing organocatalyst system.
-
Reagents: N-Chlorosuccinimide (NCS) as the chlorine source.
-
Catalyst: Diisopropylamine (DIPA) or a thiourea-based organocatalyst.
-
Solvent: Toluene (Non-polar solvents enhance ortho-selectivity by promoting hydrogen bonding between the substrate and the chlorinating species).
Mechanism: The amine catalyst forms an N-chloroammonium intermediate that hydrogen bonds with the phenol hydroxyl group, delivering the chlorine atom to the closest ortho position via a cyclic transition state [1].
Q: Why does my reaction turn dark/black?
A: This indicates oxidation of the phenol to quinones (e.g., 2-methoxy-1,4-benzoquinone).
-
Cause: Exothermic runaway or presence of excess oxidant.
-
Solution: Maintain strict temperature control (
C during addition) and exclude light. Degas solvents to remove dissolved oxygen.
Purification & Isolation (Remediation)
Q: Distillation vs. Column Chromatography: Which is better?
A: Due to the "Ortho Effect," Fractional Distillation is the most efficient primary purification method for this specific isomer pair.
-
The Science: The target (6-chloro) forms a strong intramolecular hydrogen bond between the phenolic OH and the adjacent methoxy/chloro groups. This "wraps up" the molecule, reducing its ability to interact with other molecules, significantly lowering its boiling point.
-
The Impurity: The 4-chloro isomer cannot form this internal bond; its OH group remains free to form strong intermolecular hydrogen bonds, raising its boiling point drastically (often by >40°C).
Workflow:
-
Rough Distillation: Remove solvent and unreacted guaiacol (lowest BP).
-
Fractional Distillation: Collect the this compound fraction (intermediate BP).
-
Residue: The 4-chloro isomer will remain in the pot or distill last.
Q: My product is still co-eluting on TLC. How do I separate them?
A: If distillation is insufficient, use Flash Column Chromatography with a non-polar optimized gradient.
-
Stationary Phase: Acid-washed Silica Gel (to prevent phenol tailing).
-
Mobile Phase: Hexane:Ethyl Acetate (Start 95:5).
-
Order of Elution: The 2-chloro isomer (Target) will elute first (less polar). The 4-chloro isomer (Impurity) will elute second.
Troubleshooting & Analytical Verification
Q: How do I confirm the structure using NMR?
A: The coupling patterns of the aromatic protons are diagnostic.
-
Target (this compound): Look for a triplet (or dd with similar J values) for the proton at position 4, and two doublets for positions 3 and 5. The symmetry is distinct from the 4-chloro isomer.
-
Impurity (4-Chloro-2-methoxyphenol): The proton pattern will show an ABX system or specific meta-coupling (d, J~2Hz) for the proton at position 3 (between Cl and OMe).
Q: Is there a specific HPLC method for purity checks?
A: Yes. Reverse-phase chromatography on a specialized column is recommended.[1]
-
Column: Newcrom R1 (or C18 with high carbon load).
-
Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid.
-
Detection: UV at 280 nm.
-
Reference: See Sielc Technologies method for chloromethoxyphenols [2].
Experimental Workflow Diagram
Caption: Purification workflow exploiting the volatility difference caused by intramolecular hydrogen bonding in the ortho-isomer.
References
-
Dymytrii Listunov et al. (2018). Ammonium Salt-Catalyzed Highly Practical Ortho-Selective Halogenation of Phenols and Anilines. ACS Catalysis.[6]
-
SIELC Technologies . Separation of 2-Chloro-4-methoxyphenol on Newcrom R1 HPLC column.
-
Oberthür, M. et al. (2011). Total Synthesis of the Marine Metabolite (±)-Polysiphenol via Highly Regioselective Intramolecular Oxidative Coupling. Journal of Natural Products.
-
Frank, S. A. (2017).[4] Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants. Frontiers in Chemistry.
Sources
- 1. Separation of 2-Chloro-4-methoxyphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. WO2006073197A1 - 1-thio-d-glucitol derivatives - Google Patents [patents.google.com]
- 3. guaiacol peroxidase activity: Topics by Science.gov [science.gov]
- 4. Frontiers | Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants [frontiersin.org]
- 5. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 6. scientificupdate.com [scientificupdate.com]
Understanding side reactions of 2-Chloro-6-methoxyphenol in cross-coupling
Topic: Understanding Side Reactions of 2-Chloro-6-Methoxyphenol in Cross-Coupling Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting Guide & FAQs)
Welcome to the Advanced Synthesis Support Hub. You are likely here because your cross-coupling reaction (Suzuki-Miyaura or Buchwald-Hartwig) with This compound (6-Chloroguaiacol) failed to yield the desired product. This substrate presents a "perfect storm" of chemical challenges: it combines a deactivated aryl chloride handle with a catalyst-poisoning free phenol and a sterically crowded coordination sphere.
This guide moves beyond generic advice to dissect the specific molecular failure modes of this scaffold.
Quick Diagnostic: What is your primary symptom?
| Symptom | Diagnosis | Immediate Action |
| Starting Material Recovered (>90%) | Catalyst Deactivation / Electronic Resistance | Switch to Module 1. |
| Product Mass -34 Da (Cl replaced by H) | Hydrodehalogenation | Switch to Module 2. |
| Product Mass + Aryl/Amine but wrong structure | O-Arylation / O-Amination | Switch to Module 3. |
| Black Precipitate (Pd Black) immediately | Catalyst Death (Reduction) | Switch to Module 4. |
Module 1: The "Nothing Happened" Scenario
Issue: The reaction stalls with full recovery of the aryl chloride starting material.
Technical Analysis
This is the most common failure mode for this compound. Two synergistic factors are at play:
-
Electronic Deactivation: The oxidative addition of Pd(0) into an Aryl-Cl bond is the rate-limiting step. This step is nucleophilic in nature (Pd(0) donates electrons to the Ar-Cl sigma* orbital).
-
The Problem: Your substrate has two strong Electron Donating Groups (EDGs): the -OH at C1 and the -OMe at C6. These increase the electron density of the aromatic ring, making the C-Cl bond significantly stronger and less electrophilic. The catalyst simply cannot "break in."
-
-
Catalyst Poisoning (The Phenoxide Trap): In the presence of the basic conditions required for cross-coupling, the phenol (pKa ~10) is deprotonated. The resulting phenoxide is a hard nucleophile that can coordinate tightly to the "soft" Palladium center, forming a stable, unreactive Pd-OR species (palladacycle) that halts the catalytic cycle.
Troubleshooting Protocol
-
Q: Can I force the reaction with heat?
-
A: No. Increasing heat with this specific substrate often leads to rapid catalyst decomposition (Pd black formation) rather than product formation.
-
-
Q: Which ligand should I use to overcome the electronic deactivation?
-
A: You need a ligand that creates a highly electron-rich Pd(0) center to facilitate oxidative addition into the electron-rich aryl chloride.
-
Recommendation: Switch to Buchwald Dialkylbiaryl Phosphines (e.g., XPhos , SPhos ) or NHC ligands (e.g., PEPPSI-IPr ). These are bulky (preventing phenoxide coordination) and electron-rich (boosting oxidative addition).
-
Module 2: The "Wrong Product" Scenario (Hydrodehalogenation)
Issue: You observe a product where the Chlorine atom has been replaced by a Hydrogen atom (Ar-Cl
Mechanism of Failure
This is a side reaction driven by the stability of the intermediate. Once the Pd finally inserts into the C-Cl bond, the steric bulk of the ortho-methoxy group and the ortho-phenoxide hinders the approach of the coupling partner (Boronic acid or Amine). The Pd complex "waits" too long and instead grabs a hydride source (often from the solvent, like isopropanol or ethanol, or the ligand itself) via
Figure 1: The hydrodehalogenation pathway favored by sterically hindered aryl chlorides.
Troubleshooting Protocol
-
Q: My solvent is Ethanol/Isopropanol. Is that a problem?
-
A: Yes. Secondary alcohols are excellent hydride donors. Switch to non-protic, non-hydride-donating solvents like Toluene , Dioxane , or DMF .
-
-
Q: Should I increase the catalyst loading?
-
A: No, that often increases the rate of side reactions. Instead, increase the concentration of the coupling partner (Boronic acid/Amine) to outcompete the hydride transfer.
-
Module 3: The "O-Arylation" Trap
Issue: The coupling partner attaches to the Oxygen (Phenol) instead of the Carbon (Chloride).
Technical Analysis
The phenoxide anion generated in situ is a competent nucleophile. If you are using a base like
Troubleshooting Protocol
-
Q: How do I stop the phenol from reacting?
-
A: You must mask the phenol. This is the single most effective fix for this compound chemistry.
-
Protocol: Convert the phenol to a Benzyl ether (-OBn) or Methoxymethyl ether (-OMOM) before the cross-coupling.
-
Why? This eliminates catalyst poisoning, prevents O-arylation, and slightly reduces the electron density of the ring (compared to the phenoxide), making the C-Cl bond more reactive.
-
Module 4: Strategic Solutions & Protocols
Solution A: The "Protection First" Route (Highly Recommended)
This is the robust, scalable path for drug development.
-
Protect: React this compound with Benzyl Bromide (
) and in Acetone. -
Couple: Use the resulting 2-Benzyloxy-1-chloro-3-methoxybenzene .
-
Catalyst:
(1 mol%) + SPhos (2 mol%) or XPhos Pd G2 . -
Base:
(3.0 equiv). -
Solvent: Toluene/Water (10:1) at 100°C.
-
-
Deprotect: Hydrogenolysis (
, Pd/C) removes the benzyl group to restore the phenol.
Solution B: Direct Coupling (If Protection is Impossible)
If you must couple the free phenol directly, you need a "surfactant" or specific ligand system.
-
Ligand: CyJohnPhos or SPhos are specifically designed to tolerate free phenols.
-
Solvent System: Use micellar catalysis conditions.
-
Media: 2% TPGS-750-M in Water.
-
Benefit: The lipophilic aryl chloride enters the micelle, while the hydrophilic phenoxide stays at the interface, potentially reducing catalyst poisoning.
-
Summary Data Table
| Variable | Recommendation for 2-Cl-6-OMe-Phenol | Reason |
| Protecting Group | Benzyl (Bn) or Methyl (Me) | Eliminates poisoning; prevents O-arylation. |
| Catalyst/Ligand | Pd-XPhos G2 or Pd-PEPPSI-IPr | Bulky, electron-rich ligands boost oxidative addition into electron-rich Ar-Cl. |
| Base | K3PO4 (Anhydrous) | Weaker bases reduce phenoxide concentration compared to alkoxides. |
| Solvent | Toluene or 1,4-Dioxane | Avoids alcohols (hydride sources) to prevent dehalogenation. |
References
-
Mechanisms of Catalyst Poisoning
- Mechanism of catalyst poisoning by free phenols and heterocycles in Palladium coupling.
-
Source:
-
Hydrodehalogenation Side Reactions
- Understanding the hydride source in Pd-catalyzed dehalogen
-
Source:
-
Ligand Selection for Hindered Chlorides
- Use of Buchwald ligands (SPhos/XPhos) for electron-rich, sterically hindered aryl chlorides.
-
Source:
-
Micellar Catalysis for Phenols
- Coupling of free phenols in w
-
Source:
Technical Support Center: 2-Chloro-6-methoxyphenol Coupling Optimization
This guide addresses the specific challenges of coupling 2-Chloro-6-methoxyphenol (also known as 6-chloroguaiacol). This substrate presents a "perfect storm" of challenges for transition-metal catalysis: an electron-rich ring, a sluggish electrophile (aryl chloride), and a poisoning acidic proton (phenol), all compounded by steric crowding at the reaction center.
Case ID: 2-Cl-6-OMe-Ph-OPT Status: Active Support Assigned Specialist: Senior Application Scientist[1]
Substrate Profile & Reactivity Analysis[2][3][4]
Before optimizing, you must recognize the competing electronic and steric forces at play.
-
The Trap (Free Phenol): The phenolic proton (
) is acidic enough to quench reactive organometallic intermediates and coordinate tightly to Palladium (Pd), forming inactive "off-cycle" species. -
The Deactivator (Methoxy Group): The methoxy group at the 6-position is an Electron Donating Group (EDG). While it makes the ring electron-rich, it deactivates the C-Cl bond toward oxidative addition. Pd prefers electron-deficient aryl chlorides.[1]
-
The Steric Wall: Once the phenol is protected (which is mandatory for high yields), the C-Cl bond becomes flanked by two ortho-substituents (the protected oxygen at C1 and the proton at C3), creating a "di-ortho" like steric environment that rejects standard ligands like
.
Critical Decision Pathways (Workflow)
Do not proceed without defining your coupling partner and protection strategy.[1][2]
Figure 1: Decision matrix for selecting the correct synthetic pathway. Note that attempting C-C coupling on the unprotected phenol is the most common cause of failure.
Module A: C-C Cross-Coupling (Suzuki-Miyaura)[1][5]
The Challenge: Activating the deactivated, sterically hindered Aryl-Cl bond.
Troubleshooting Guide
Q: My reaction turns black immediately and yields <10%. What happened? A: This is "Palladium Black" precipitation.[1] The free phenolic -OH likely protonated your active ligand or coordinated to the Pd(II) species, destabilizing the catalyst.
-
Fix: You must protect the phenol.[1] A Benzyl (Bn) or Methyl (Me) ether is standard.[1][2] If you cannot protect it, you must use 3.0+ equivalents of a base like KOH to ensure the substrate remains fully as the phenoxide, but this often shuts down the transmetallation step of boronic acids.
Q: I protected the phenol, but the starting material is unreactive (0% conversion).
A: Standard ligands (
-
Fix: Switch to dialkylbiaryl phosphine ligands (Buchwald Ligands).
Q: I see conversion, but mostly to the de-halogenated product (hydrodechlorination).
A: This indicates the reductive elimination of the product is slower than
-
Fix:
Optimized Protocol (Suzuki)
For the coupling of 2-chloro-6-methoxyanisole (protected phenol) with Phenylboronic acid.
| Parameter | Recommendation | Rationale |
| Catalyst | XPhos Pd G2 (1-2 mol%) | Pre-formed active species avoids induction period.[1] |
| Ligand | XPhos (if not using G2) | Bulky, electron-rich ligand forces oxidative addition.[1] |
| Base | Anhydrous phosphate buffers pH without causing hydrolysis.[1] | |
| Solvent | THF:Water (10:[1]1) or Toluene | High solubility for lipophilic protected phenols.[1] |
| Temp | 80°C - 100°C | Chloride activation requires thermal energy.[1] |
Module B: C-N Coupling (Buchwald-Hartwig)[1][6]
The Challenge: Preventing O-arylation (if unprotected) and overcoming electronic repulsion.[1]
Q: Can I run this without protecting the phenol? A: Generally, no. While some protocols exist for "unprotected" couplings, the phenol will compete as a nucleophile, leading to mixed diaryl ethers (O-arylation) instead of the desired aniline (C-N coupling).
Q: Which ligand system works for this specific chloride? A:
-
Primary Amines: Use BrettPhos or tBuBrettPhos .[1] These are designed to prevent the amine from binding too tightly to the Pd center.
-
Secondary Amines: Use RuPhos .[1] It provides exceptional stability for secondary amine coupling with hindered chlorides.[1]
Module C: O-Alkylation (Ether Synthesis)[1]
The Challenge: If your goal is to functionalize the -OH group (not the Cl).
Q: I'm getting C-alkylation on the ring instead of O-alkylation. A: Phenoxide is an ambident nucleophile.[1] In non-polar solvents, the cation coordinates to the oxygen, leaving the carbon ring exposed for attack.
-
Fix: Use a polar aprotic solvent like DMF or DMSO .[1] These solvate the cation (
, ), leaving the "naked" phenoxide oxygen free to attack the alkyl halide.
Q: The reaction is stalled. A: The 2-Cl and 6-OMe groups create a "pocket" that sterically hinders the approach of bulky electrophiles.
-
Fix: Raise temperature to 60-80°C and use Cesium Carbonate (
) . The "Cesium Effect" improves solubility and nucleophilicity in DMF.[1]
References & Authority
-
Suzuki-Miyaura Coupling of Aryl Chlorides:
-
Source: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for the Suzuki-Miyaura Coupling Processes with Aryl Chlorides." Journal of the American Chemical Society.
-
Relevance: Defines SPhos and XPhos as the primary solution for hindered aryl chlorides.
-
[1]
-
-
Sterically Hindered Substrates:
-
Phenol Protection Strategies:
-
Buchwald-Hartwig Optimization:
-
Source: Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Relevance: Selection guide for RuPhos vs BrettPhos based on amine class.[1]
-
Sources
Overcoming challenges in the synthesis of complex 2-Chloro-6-methoxyphenol derivatives
Technical Support Center: Synthesis of Complex 2-Chloro-6-methoxyphenol Derivatives
Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important synthetic transformation. The this compound scaffold is a valuable building block in the synthesis of various pharmaceutical agents and agrochemicals.[1][2] However, its preparation is often plagued by challenges related to regioselectivity, reaction control, and product purification. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, providing causal explanations and actionable solutions.
Q1: My reaction yields are consistently low, or I'm isolating the wrong chloro-guaiacol isomer. What's going wrong?
A1: This is the most common challenge and is rooted in the inherent reactivity of the guaiacol (2-methoxyphenol) starting material. The hydroxyl (-OH) and methoxy (-OCH3) groups are both powerful ortho-, para-directing activators for electrophilic aromatic substitution.[3][4] This electronic enrichment makes the ring highly reactive but can lead to a mixture of isomers (4-chloro, 5-chloro, and the desired 6-chloro) and poor regioselectivity.
Core Causality & Solutions:
-
Electrophile Reactivity: The choice of chlorinating agent is critical. Highly reactive agents like gaseous chlorine often lead to poor selectivity and over-reaction.[5]
-
Solution: Employ a milder, more selective chlorinating agent. Sulfuryl chloride (SO₂Cl₂) is a common choice that often provides better control. N-Chlorosuccinimide (NCS) is another excellent alternative, particularly for small-scale syntheses where control is paramount. Recent literature also highlights advanced reagents, such as those formed in situ from PIFA and a Lewis acid like AlCl₃, which can offer exceptional ortho-selectivity.[6][7]
-
-
Temperature Control: Electrophilic aromatic substitution is highly temperature-dependent.
-
Solution: Maintain strict, low-temperature control throughout the reaction, especially during the addition of the chlorinating agent. Starting the reaction at 0°C or even -10°C can significantly enhance selectivity by favoring the kinetically preferred product and minimizing side reactions.[8]
-
-
Solvent Effects: The solvent polarity can influence the reactivity of the electrophile and the stability of reaction intermediates.
-
Solution: Aprotic, non-polar solvents like dichloromethane (DCM), chloroform, or carbon tetrachloride are generally preferred. They poorly solvate ionic intermediates, which can help temper the reaction rate and improve control compared to more polar solvents.
-
Data Summary: Comparison of Common Chlorinating Agents
| Chlorinating Agent | Typical Selectivity | Reaction Conditions | Advantages | Disadvantages |
| Chlorine Gas (Cl₂) | Low to Moderate | Low temperature, often requires catalyst | Inexpensive, high atom economy | Difficult to handle, low selectivity, high risk of polychlorination |
| Sulfuryl Chloride (SO₂Cl₂) | Moderate to Good | 0°C to RT, non-polar solvent | Liquid, easier to handle than gas, good for moderate scales | Can generate HCl and SO₂ byproducts, requires careful control |
| N-Chlorosuccinimide (NCS) | Good to Excellent | RT, often with an acid catalyst (e.g., TFA) | Solid, easy to handle, high selectivity | More expensive, lower atom economy, can be slower |
| PIFA / AlCl₃ | Excellent (ortho) | Low temperature, DCM | Highly regioselective for the ortho position | Reagent is moisture-sensitive, requires strict anhydrous conditions[6][7] |
Q2: My final product is contaminated with significant amounts of di- and tri-chlorinated guaiacol. How can I prevent this over-chlorination?
A2: This issue arises because the first chlorination reaction can further activate the aromatic ring, making the monochlorinated product more reactive than the starting material.
Core Causality & Solutions:
-
Stoichiometry: Using an excess of the chlorinating agent is a primary cause of polychlorination.
-
Solution: Carefully control the stoichiometry. Use a 1:1 molar ratio of guaiacol to the chlorinating agent, or even a slight excess (1.05-1.1 equivalents) of the guaiacol. This ensures the chlorinating agent is the limiting reagent and is consumed before significant second or third additions can occur.
-
-
Reagent Addition Rate: A high local concentration of the chlorinating agent can promote rapid, uncontrolled reactions.
-
Solution: Add the chlorinating agent dropwise over an extended period using a syringe pump or a dropping funnel. This maintains a low, steady concentration of the electrophile in the reaction mixture, favoring the desired monochlorination.
-
-
Reaction Monitoring: Allowing the reaction to run for too long can lead to the slow formation of polychlorinated species.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed to an acceptable level.
-
Q3: The isolated product is a dark, oily substance that is difficult to purify and crystallize. What causes this discoloration?
A3: Phenols are highly susceptible to oxidation, which forms colored quinone-type byproducts.[9] This can be exacerbated by acidic conditions, the presence of trace metals, or exposure to air.
Core Causality & Solutions:
-
Oxidation by Air: The phenolic hydroxyl group can be oxidized by atmospheric oxygen.
-
Solution: Conduct the reaction under an inert atmosphere of nitrogen or argon. Using solvents that have been degassed (by sparging with an inert gas) can also help minimize dissolved oxygen.
-
-
Oxidative Byproducts from Reagent: Some chlorinating agents or their byproducts can be oxidative.
-
Solution: During the work-up, include a wash with a mild reducing agent solution, such as 5% aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). This will quench any unreacted chlorinating agent and reduce colored oxidized byproducts back to their colorless phenolic form.
-
Q4: I'm struggling to separate the desired this compound from other isomers by column chromatography. What can I do?
A4: The structural similarity of chloro-guaiacol isomers results in very close polarities and boiling points, making separation challenging.[10]
Core Causality & Solutions:
-
Insufficient Chromatographic Resolution: Standard silica gel chromatography may not provide adequate separation.
-
Solution 1: Optimize Eluent System: Systematically screen different solvent systems. A shallow gradient of ethyl acetate in a non-polar solvent like hexanes or cyclohexane often provides better separation than an isocratic elution. Adding a small amount of a third solvent, like dichloromethane, can sometimes fine-tune the selectivity.
-
Solution 2: Alternative Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina (basic or neutral) or reverse-phase (C18) chromatography can offer different selectivity profiles.
-
-
Crystallization Challenges: Impurities can often inhibit the crystallization of the desired product.
-
Solution: Attempt recrystallization from a variety of solvent systems. A binary solvent system (one solvent in which the compound is soluble, and an "anti-solvent" in which it is insoluble) is often effective. For example, dissolving the crude product in a minimal amount of hot toluene and then slowly adding hexanes until turbidity appears, followed by slow cooling, can induce crystallization.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the ortho-chlorination of guaiacol?
A1: The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The lone pairs on the oxygen atoms of both the hydroxyl and methoxy groups donate electron density into the benzene ring, activating it towards attack by an electrophile (E⁺, in this case, a source of "Cl⁺"). This activation is strongest at the ortho and para positions. The electrophile attacks the electron-rich ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A base then removes a proton from the site of attack, restoring aromaticity and yielding the chlorinated product. The preference for the 6-position (ortho to -OH, meta to -OCH3) over the 4-position (para to -OH, meta to -OCH3) is a subtle interplay of sterics and electronics that can be influenced by the choice of reagents and conditions.
Caption: Simplified mechanism for electrophilic chlorination of guaiacol.
Q2: Which analytical techniques are essential for monitoring the reaction and characterizing the final product?
A2: A multi-pronged analytical approach is crucial for success.
-
Thin Layer Chromatography (TLC): Indispensable for real-time reaction monitoring. Use a UV lamp to visualize the spots. The starting material, product, and byproducts should have different Rf values. This allows you to determine when the starting material has been consumed and to get a qualitative idea of the product distribution.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing the crude reaction mixture. It separates the different isomers and byproducts, and the mass spectrometer provides the molecular weight of each component, confirming the presence of mono-, di-, or polychlorinated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation of the purified product.
-
¹H NMR: Will confirm the substitution pattern on the aromatic ring. The number of aromatic protons and their splitting patterns are diagnostic.
-
¹³C NMR: Will show the number of unique carbon atoms, confirming the identity of the specific isomer.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the broad O-H stretch of the phenol and C-O stretches.[11]
Q3: What are the most critical safety precautions when handling chlorinating agents?
A3: Chlorinating agents are hazardous and must be handled with care. Chlorine is a toxic, oxidizing gas, while agents like sulfuryl chloride are corrosive and react violently with water.[12][13]
-
Engineering Controls: Always work in a certified, well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles (a face shield is also recommended), a flame-resistant lab coat, and appropriate chemical-resistant gloves (butyl or neoprene rubber are often recommended for chlorine-containing compounds).[12][14]
-
Handling: Measure and dispense liquid reagents like SO₂Cl₂ carefully via syringe or cannula. Ensure all glassware is dry, as these reagents can react with moisture to produce corrosive acids (e.g., HCl).
-
Emergency Preparedness: Have an appropriate quenching agent readily available. A beaker containing a sodium bisulfite or sodium bicarbonate solution can be used to neutralize spills or quench residual reagent. An eyewash station and safety shower must be immediately accessible.[14][15]
Validated Experimental Protocol
This section provides a reliable, step-by-step protocol for the selective synthesis of this compound.
Protocol 1: Selective ortho-Chlorination of Guaiacol using Sulfuryl Chloride
This protocol is designed to favor the formation of the desired this compound isomer while minimizing byproduct formation.
Sources
- 1. Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. byjus.com [byjus.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. US5149858A - Selective ortho-chlorination of phenols - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US3337642A - Process for the purification of 2, 6-dimethylphenol - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. CCOHS: Chlorine [ccohs.ca]
- 13. worksafebc.com [worksafebc.com]
- 14. tdi.texas.gov [tdi.texas.gov]
- 15. Chlorine Bleach Safety | NDSU Agriculture [ndsu.edu]
Strategies to increase the reaction rate of 2-Chloro-6-methoxyphenol
Technical Support Center: 2-Chloro-6-methoxyphenol
Document ID: TSC-CM-2026-02-10
Subject: Strategies to Increase the Reaction Rate of this compound
Welcome to the technical support guide for this compound (CAS No. 72403-03-3). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for reactions involving this versatile but sometimes challenging intermediate. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern its reactivity, enabling you to make informed decisions to accelerate your reactions and improve yields.
Part 1: Foundational Principles of Reactivity
Before troubleshooting specific issues, it is crucial to understand the inherent electronic and steric properties of this compound. The molecule's behavior is dictated by the interplay of its three substituents on the aromatic ring.
-
Phenolic Hydroxyl (-OH): This is a powerful activating, ortho-, para- directing group.[1] The lone pairs on the oxygen atom readily delocalize into the benzene ring, increasing its electron density and making it more susceptible to electrophilic attack.[2]
-
Methoxy (-OCH₃): Also a strong activating, ortho-, para- directing group due to the resonance effect of its oxygen lone pairs. Its presence further enriches the electron density of the aromatic system.[3]
-
Chloro (-Cl): This substituent has a dual nature. It is deactivating via induction (electronegativity) but ortho-, para- directing due to resonance (lone pairs).[4]
The net effect is a highly activated aromatic ring. However, the positions ortho to the hydroxyl group are sterically hindered by the adjacent methoxy and chloro groups, which can significantly impact reaction rates and regioselectivity.
Part 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during experimentation in a direct question-and-answer format.
FAQ 1: My Williamson Ether Synthesis is sluggish or failing. What are the primary causes and solutions?
This is the most common challenge. A slow or incomplete O-alkylation is typically due to issues with deprotonation, the choice of solvent, or the reactivity of the electrophile.
Potential Cause 1: Incomplete Deprotonation The phenolic proton on this compound is acidic, but forming the phenoxide quantitatively is essential for the reaction to proceed. Weaker bases may not be sufficient.
-
Troubleshooting Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) is common, it may only partially deprotonate the phenol. Sodium hydride (NaH) is a more robust, non-nucleophilic base that will ensure complete and irreversible formation of the highly nucleophilic phenoxide ion.[4]
Table 1: Comparison of Bases for Phenolic Deprotonation
| Base | pKa (Conjugate Acid) | Common Solvent(s) | Key Considerations |
| K₂CO₃ | ~10.3 | Acetone, DMF, Acetonitrile | Mild and economical, but may result in an equilibrium and slower reaction. |
| Cs₂CO₃ | ~10.3 | DMF, Acetonitrile, Dioxane | More soluble than K₂CO₃, often leading to faster rates (the "caesium effect"). |
| NaH | ~36 | THF, DMF | Strong, irreversible deprotonation. Requires an inert atmosphere and careful handling (flammable). |
| KHMDS | ~36 | THF, Toluene | Very strong, non-nucleophilic base. Soluble in organic solvents. Ideal for sterically hindered substrates. |
Potential Cause 2: Poor Solvent Choice The solvent plays a critical role in stabilizing the phenoxide and influencing the Sₙ2 reaction pathway.
-
Troubleshooting Solution: Use a polar aprotic solvent. Solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices. They effectively solvate the cation (e.g., Na⁺) without hydrogen bonding to the phenoxide, leaving it "naked" and highly nucleophilic.[4] Protic solvents like ethanol should be avoided as they can solvate the phenoxide, reducing its nucleophilicity.
Potential Cause 3: Steric Hindrance The proximity of the -Cl and -OCH₃ groups to the reaction center can hinder the approach of bulky electrophiles.
-
Troubleshooting Solution:
-
Increase Temperature: If the reaction is clean but slow, increasing the temperature (within the stability limits of your reactants) will provide the necessary activation energy. Microwave-assisted synthesis can be particularly effective for dramatically reducing reaction times.
-
Use a More Reactive Electrophile: If possible, switch from an alkyl chloride to a bromide, iodide, or tosylate. I⁻ and Br⁻ are better leaving groups than Cl⁻, which will accelerate the Sₙ2 reaction.
-
Caption: Troubleshooting workflow for slow O-alkylation.
FAQ 2: How can I accelerate Electrophilic Aromatic Substitution (EAS) and control the regioselectivity?
While the ring is highly activated, directing the incoming electrophile to a specific position can be challenging.
Understanding Directing Effects: The -OH and -OCH₃ groups are strong ortho-, para- directors. The -Cl is a weaker ortho-, para- director. The most activated positions are C4 (para to -OH, ortho to -OCH₃) and C5 (ortho to -OH, meta to both -Cl and -OCH₃). The C3 position is the least accessible due to steric hindrance from both the -Cl and -OCH₃ groups.
Caption: Electronic influences on the aromatic ring.
Strategy 1: Choice of Catalyst For reactions like chlorination or Friedel-Crafts, the choice and amount of Lewis acid catalyst are critical.
-
Recommendation: Use a milder Lewis acid like FeCl₃ or ZnCl₂ before resorting to AlCl₃.[5] For chlorination, using sulfuryl chloride (SO₂Cl₂) in the presence of a catalytic amount of a Lewis acid and a sulfur-containing co-catalyst can provide high yields and excellent regioselectivity, often favoring the para position.[6]
Strategy 2: Temperature Control EAS reactions on phenols are often highly exothermic.
-
Recommendation: Begin the reaction at a low temperature (e.g., 0 °C or even -20 °C) and allow it to warm slowly to room temperature. This minimizes the formation of polysubstituted and other side products by controlling the reaction kinetics.[1]
FAQ 3: Is it possible to perform cross-coupling reactions at the chlorine site, and how can I make it work?
Aryl chlorides are notoriously less reactive in palladium-catalyzed cross-coupling reactions (like Suzuki, Buchwald-Hartwig, etc.) than their bromide or iodide counterparts. However, modern catalysis has made these transformations feasible.
-
The Challenge: The C-Cl bond is strong, making oxidative addition to the palladium(0) center—the rate-limiting step—energetically demanding.
-
The Solution: Advanced Catalyst Systems:
-
Electron-Rich, Bulky Ligands: These are essential. Ligands like SPhos, XPhos, or bulky biaryl phosphines (e.g., Buchwald ligands) stabilize the electron-rich Pd(0) center and promote the difficult oxidative addition step.
-
Strong Bases: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or caesium carbonate (Cs₂CO₃) is often required.[7]
-
Higher Temperatures: These reactions almost always require elevated temperatures, often in the range of 80-120 °C. Microwave heating can be highly effective here.
-
Table 2: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides
| Pd Source | Ligand | Base | Solvent | Typical Temp. (°C) |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 90-100 |
| [Pd(allyl)Cl]₂ | cataCXium® A | K₂CO₃ | t-BuOH/H₂O | 80-90 |
Part 3: Experimental Protocol Example
Protocol: Accelerated Williamson Ether Synthesis using Microwave Irradiation
This protocol describes the synthesis of 2-Chloro-6-methoxy-1-propoxybenzene.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
1-Iodopropane (1.5 eq)
-
Anhydrous DMF
-
Microwave reaction vial with stir bar
-
Ethyl acetate, brine, saturated NH₄Cl solution, anhydrous MgSO₄
Procedure:
-
Safety: Conduct all steps in a certified fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves. NaH is highly reactive with water and flammable.
-
Preparation: Add this compound (e.g., 158 mg, 1.0 mmol) to a dry microwave reaction vial containing a stir bar.
-
Deprotonation: Under an inert atmosphere (N₂ or Argon), add anhydrous DMF (3 mL). While stirring, carefully add NaH (60% dispersion, 48 mg, 1.2 mmol) portion-wise at 0 °C (ice bath).
-
Stirring: Allow the mixture to stir at room temperature for 30 minutes after the addition is complete. Cessation of H₂ gas evolution indicates the formation of the sodium phenoxide.
-
Alkylation: Add 1-iodopropane (0.22 mL, 1.5 mmol) to the mixture via syringe.
-
Microwave Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 100 °C for 15 minutes.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Part 4: Safety First
-
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[8][9]
-
Always handle this chemical in a well-ventilated fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]
-
In case of contact, immediately flush the affected area with copious amounts of water.[8]
-
Consult the Safety Data Sheet (SDS) for complete handling and disposal information before beginning any experiment.[8][11]
References
-
ResearchGate. (2025). Chloroacetylation of Substituted Methoxyphenols: Synthesis and Subsequent Transformations. [Link]
-
Carl ROTH. (2026). Safety Data Sheet: 2-Methoxyphenol. [Link]
- Google Patents. (N.D.). Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.
-
Pharma Education. (N.D.). Phenol reaction. [Link]
-
ACS Publications. (2023). Machine learning-guided strategies for reaction conditions design and optimization. [Link]
-
MDPI. (2024). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. [Link]
-
ChemDrAgon via YouTube. (2020). OCR Aromatic Chemistry 13 - Increased Reactivity of Phenols. [Link]
-
NIH - National Center for Biotechnology Information. (N.D.). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives. [Link]
-
ACS Publications. (2022). A Brief Introduction to Chemical Reaction Optimization. [Link]
-
PubMed. (1988). Effect of phenol and halogenated phenols on energy transfer reactions of rat liver mitochondria. [Link]
-
KISHIDA CHEMICAL CO., LTD. (2024). Safety Data Sheet: 2-Methoxyphenol(o-). [Link]
-
PubChem - National Center for Biotechnology Information. (N.D.). Phenol, 2-chloro-6-methoxy-. [Link]
-
MDPI. (2018). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. [Link]
Sources
- 1. mlsu.ac.in [mlsu.ac.in]
- 2. google.com [google.com]
- 3. Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Phenol, 2-chloro-6-methoxy- | C7H7ClO2 | CID 93421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
The effect of different solvents on the reactivity of 2-Chloro-6-methoxyphenol
[1][2][3]
Case ID: 2C6MP-SOLV-001 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]
Introduction: The "Ortho Effect" & Solvent Strategy
Welcome to the technical guide for 2-Chloro-6-methoxyphenol (also known as 6-chloroguaiacol).[1][2] This compound presents a unique challenge in synthesis due to the Intramolecular Hydrogen Bond (IMHB) formed between the phenolic hydroxyl (-OH) and the ortho-methoxy oxygen (-OCH3).[2]
This internal bond creates a "locked" conformation in non-polar solvents, significantly altering acidity, nucleophilicity, and site-selectivity compared to meta- or para-substituted phenols.[1][2] Your choice of solvent is not just a medium; it is a molecular switch that toggles this IMHB on or off.[1][2][3]
Module 1: Optimizing Nucleophilic Substitution (O-Alkylation)
Common Issue: Low yields or sluggish reaction rates during ether synthesis (e.g., reaction with alkyl halides).[1][2][3]
The Mechanism: The "Naked Anion" Effect
In nucleophilic substitution (
-
Protic Solvents (MeOH, Water): These solvents form a "cage" around the phenoxide oxygen via hydrogen bonding.[2][3] This stabilizes the anion but drastically reduces its nucleophilicity (it must shed the solvent shell to attack the electrophile).
-
Polar Aprotic Solvents (DMF, DMSO, NMP): These solvents solvate cations (Na+, K+) effectively but cannot hydrogen bond to the phenoxide anion.[2] The anion remains "naked" and highly reactive.[3]
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Reaction stalls at <50% conv. | Solvent is Protic (e.g., Ethanol).[1][2][3] | Switch to DMF or DMSO .[1][2] These disrupt the IMHB and leave the anion naked. |
| Low Solubility of Base | Using | Inorganic bases are insoluble in non-polar media.[1][2][3] Add 18-Crown-6 (phase transfer catalyst) or switch to Acetone (if refluxing).[1][2][3] |
| C-Alkylation Byproducts | Solvent is Phenol-like (e.g., TFE).[1][2][3] | Avoid fluorinated alcohols.[1][2][3] Use aprotic solvents to favor O-alkylation over C-alkylation.[1][2][3] |
Visualizing Solvation Dynamics
The following diagram illustrates how solvent choice dictates the availability of the phenolic proton and the stability of the intramolecular bond.
Figure 1: Solvent-induced conformational changes affecting nucleophilicity.[1][2]
Module 2: Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Common Issue: Difficulty directing incoming electrophiles (e.g., nitration, bromination) to the desired position.[2][3][4]
The Science: Sterics vs. Electronics
This compound has three substituents on the ring.
-
-OH: Strongly activating (Ortho/Para director).
-
-OCH3: Activating (Ortho/Para director).
-
-Cl: Deactivating (Ortho/Para director).
The Target: The 4-position (para to -OH) is the most electronically activated and sterically accessible site. However, solvent polarity affects the "effective size" of the -OH group.[1]
FAQ: Controlling Regioselectivity
Q: Why am I getting ortho-substitution (next to the -OH) instead of para? A: This is rare due to the blocking effect of the 2-Cl and 6-OMe groups.[1] However, if it occurs, it is likely due to chelation control in non-polar solvents.[1][2]
-
Explanation: In non-polar solvents (DCM), a metal catalyst (like
) can coordinate between the phenolic oxygen and the incoming electrophile, delivering it to the ortho position.[2] -
Fix: Use a polar solvent (Acetonitrile) to disrupt this coordination and favor the sterically freer para-position.[2]
Q: How do I prevent over-chlorination? A: The product (dichloroguaiacol) is less reactive than the starting material due to the extra electron-withdrawing Cl atom. However, in highly polar solvents, the ring is so activated that over-reaction occurs.[2]
Experimental Protocol: High-Yield O-Alkylation
Objective: Synthesis of 2-chloro-6-methoxyphenyl alkyl ethers. Rationale: This protocol uses DMF to maximize the "naked anion" effect, ensuring complete conversion of the sterically crowded phenol.[3]
-
Preparation:
-
Dissolve This compound (1.0 eq) in anhydrous DMF (0.5 M concentration) .
-
Note: DMF is superior to acetone here because the boiling point allows higher temperature if the alkyl halide is sluggish.
-
-
Deprotonation:
-
Alkylation:
-
Workup (Solvent Removal):
Reference Data: Solvent Compatibility Table
| Solvent | Dielectric Constant ( | Interaction Type | Recommended For |
| Hexane / Toluene | Low (< 2.[1][2][3]4) | Inert / Van der Waals | Conformational studies; Locking IMHB.[1][2][3] |
| Dichloromethane (DCM) | Low (8.[2][3]9) | Weak Dipole | Standard EAS reactions; Friedel-Crafts.[1][2][3] |
| Acetone | Medium (20.[1][2][3]7) | Dipole / H-Bond Acceptor | O-Alkylation (requires reflux).[1][2][3] |
| Methanol / Ethanol | High (~33) | H-Bond Donor | AVOID for |
| DMF / DMSO | High (> 36) | H-Bond Acceptor | BEST for Nucleophilic Substitution ( |
References
-
PubChem. (n.d.).[1][2][3] this compound Compound Summary. National Library of Medicine.[1][2][3] Retrieved January 31, 2026, from [Link][1][2][3]
-
Fujisawa, S. et al. (2007).[1][2][3] Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Anticancer Research. (Discusses reactivity and radical scavenging of methoxyphenols). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution: The Mechanism. (General principles of EAS regioselectivity applicable to activated phenols). Retrieved from [Link]
Validation & Comparative
A Comparative Analysis of 2-Chloro-6-methoxyphenol and Other Methoxyphenols: A Technical Guide for Researchers
In the landscape of drug discovery and development, the nuanced structural modifications of phenolic compounds can lead to significant shifts in their biological activity and physicochemical properties. This guide provides a comprehensive comparative analysis of 2-Chloro-6-methoxyphenol against other prominent methoxyphenols, namely guaiacol (2-methoxyphenol), eugenol, and vanillin. We will delve into their chemical characteristics, explore their synthesis, and present a framework for their comparative evaluation through standardized experimental protocols. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate and harness the potential of these compounds.
Introduction to Methoxyphenols: A Structurally Diverse Class of Bioactive Molecules
Methoxyphenols are a class of organic compounds characterized by a benzene ring substituted with at least one hydroxyl (-OH) group and one methoxy (-OCH₃) group. This structural motif is prevalent in numerous natural products and serves as a versatile scaffold in medicinal chemistry. The interplay between the electron-donating methoxy group and the hydrogen-donating hydroxyl group governs the electronic and chemical properties of these molecules, influencing their antioxidant, antimicrobial, and signaling pathway modulation capabilities.
Our focus, this compound, introduces a halogen substituent, which is anticipated to further modulate its properties. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutic agents.
Physicochemical Properties: A Comparative Overview
The seemingly subtle differences in the substitution patterns on the phenolic ring lead to distinct physicochemical properties that influence the reactivity, bioavailability, and ultimately, the biological function of these compounds.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa | LogP |
| This compound | C₇H₇ClO₂ | 158.58 | Not available | Not available | 1.8 | |
| Guaiacol (2-Methoxyphenol) | C₇H₈O₂ | 124.14 | 204-206 | 9.98 | 1.3 | |
| Eugenol | C₁₀H₁₂O₂ | 164.20 | 254 | 10.19 | 2.27 | |
| Vanillin | C₈H₈O₃ | 152.15 | 285 | 7.40 | 1.21 |
Data sourced from PubChem and other chemical databases.[1][2]
The introduction of a chlorine atom in this compound is expected to increase its lipophilicity (as suggested by the higher LogP value compared to guaiacol) and potentially alter its acidity and hydrogen bonding capabilities. These changes can have profound effects on its interaction with biological targets.
Synthesis of this compound and Related Compounds
The synthesis of these methoxyphenols often starts from readily available precursors. Guaiacol, for instance, can be synthesized from catechol.[3][4] Vanillin and eugenol are naturally abundant but can also be synthesized from guaiacol.[5]
Proposed Synthesis of this compound
A plausible and efficient route to this compound is through the direct chlorination of guaiacol. The methoxy group is an ortho-, para- director; however, the steric hindrance from the methoxy group at the 2-position and the directing effect of the hydroxyl group can influence the regioselectivity of the chlorination reaction.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a proposed method based on standard chlorination procedures for phenols.
Materials:
-
Guaiacol (2-methoxyphenol)
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve guaiacol (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (1.0-1.2 eq) dropwise to the stirred solution. The reaction is exothermic and should be controlled.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Comparative Performance Analysis: Experimental Framework
To provide a robust comparison, a series of standardized assays should be performed. The following protocols are recommended for evaluating the antioxidant and antimicrobial properties of this compound in parallel with guaiacol, eugenol, and vanillin.
Antioxidant Activity Evaluation
The antioxidant capacity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.[6] The DPPH and ABTS assays are two of the most common and reliable methods for assessing this activity.[7][8][9]
4.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the reduction of the stable DPPH radical by an antioxidant, which is observed as a color change from violet to yellow.[7][8]
Experimental Protocol: DPPH Assay
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of the test compounds (this compound, guaiacol, eugenol, vanillin) and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.
-
In a 96-well plate, add a specific volume of each sample dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
Measure the absorbance at 517 nm using a microplate reader.[7]
-
Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Caption: Workflow for the DPPH antioxidant assay.
4.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is blue-green. In the presence of an antioxidant, the radical is reduced, leading to a loss of color.[9][10]
Experimental Protocol: ABTS Assay
-
Prepare the ABTS radical cation (ABTS•⁺) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
Prepare a series of dilutions of the test compounds and a standard antioxidant.
-
Add a small volume of each sample dilution to the diluted ABTS•⁺ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[10]
-
Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).
Antimicrobial Activity Evaluation
Phenolic compounds can exert antimicrobial effects by disrupting microbial cell membranes and denaturing proteins.[11][12] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Prepare a twofold serial dilution of each test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Sources
- 1. Showing Compound 2-Methoxyphenol (FDB011885) - FooDB [foodb.ca]
- 2. ymdb.ca [ymdb.ca]
- 3. CN101219938B - Guaiacol synthesizing method - Google Patents [patents.google.com]
- 4. CN1944367A - Synthetic method for guaiacol - Google Patents [patents.google.com]
- 5. Guaiacol - Wikipedia [en.wikipedia.org]
- 6. jscholarpublishers.com [jscholarpublishers.com]
- 7. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 8. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. assaygenie.com [assaygenie.com]
- 11. rroij.com [rroij.com]
- 12. mdpi.com [mdpi.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. youtube.com [youtube.com]
- 15. microbeonline.com [microbeonline.com]
A comparative study of different synthesis methods for 2-Chloro-6-methoxyphenol
This guide provides an in-depth comparative study of synthesis methods for 2-Chloro-6-methoxyphenol (commonly known as 6-chloroguaiacol ). It addresses the inherent regioselectivity challenges associated with the guaiacol substrate and offers protocols ranging from industrial blocking strategies to precision laboratory techniques.
Introduction: The Regioselectivity Challenge
The synthesis of this compound presents a classic problem in electrophilic aromatic substitution (EAS). The starting material, guaiacol (2-methoxyphenol) , contains two directing groups:
-
-OH (Phenolic hydroxyl): Strong ortho/para director.
-
-OMe (Methoxy): Moderate ortho/para director.
These groups act synergistically to activate the 4-position (para to the hydroxyl group). Consequently, direct chlorination typically yields 4-chloroguaiacol or 4,6-dichloroguaiacol as the major products. Targeting the 6-position (ortho to the hydroxyl, meta to the methoxy) requires specific strategies to block the highly reactive 4-position or to use directing groups that favor the sterically more crowded 6-position.
Comparative Analysis of Synthesis Methods
The following table summarizes the three primary approaches, weighing their suitability for different scales and purity requirements.
| Feature | Method A: Sulfonate Blocking Strategy | Method B: Direct Chlorination (NCS/SO₂Cl₂) | Method C: Directed Lithiation |
| Primary Mechanism | Steric Blocking & Electronic Deactivation | Electrophilic Aromatic Substitution | Directed Ortho-Metalation (DoM) |
| Target Selectivity | High (>95% 6-isomer) | Low to Moderate (Mixture with 4-isomer) | Very High (>98%) |
| Yield | 60–75% (Overall) | 40–50% (Isolated) | 55–70% |
| Reagent Cost | Low (H₂SO₄, Cl₂) | Moderate (NCS, Amines) | High (n-BuLi, C₂Cl₆) |
| Scalability | High (Industrial Standard) | Moderate | Low (Lab Scale Only) |
| Safety Profile | Moderate (Acid handling) | Moderate | Low (Pyrophoric reagents) |
Detailed Experimental Protocols
Method A: The "Blocking Group" Strategy (Gold Standard)
Rationale: This method guarantees regioselectivity by temporarily occupying the highly reactive 4-position with a sulfonic acid group. The sulfonate directs the incoming chlorine to the 6-position and is easily removed via hydrolysis.
Workflow Diagram:
Figure 1: The sulfonate blocking pathway ensures chlorine is installed at the 6-position by deactivating the 4-position.
Protocol:
-
Sulfonation (Blocking):
-
Charge a reactor with Guaiacol (1.0 eq) .
-
Slowly add Conc. Sulfuric Acid (1.1 eq) while maintaining temperature < 40°C.
-
Heat the mixture to 100°C for 2 hours. This yields guaiacol-4-sulfonic acid.
-
Check: TLC or HPLC should show consumption of guaiacol.
-
-
Chlorination (Functionalization):
-
Cool the sulfonated mass to 20°C .
-
Add Sulfuryl Chloride (SO₂Cl₂, 1.1 eq) dropwise over 1 hour. Alternatively, bubble Chlorine gas (Cl₂) through the solution.
-
Note: The sulfonic acid group at C4 forces the electrophile to the C6 position.
-
Stir for 2 hours at room temperature.
-
-
Desulfonation (Deblocking):
-
Dilute the reaction mass with water to achieve an acid concentration of approx. 20-30%.
-
Pass steam through the solution or reflux at 130-150°C (using a high-boiling solvent or pressure if necessary, though steam distillation often suffices for the product).
-
The sulfonic acid group is cleaved, regenerating the proton at C4.
-
-
Isolation:
Method B: Direct Chlorination with NCS (Lab Scale)
Rationale: Using N-chlorosuccinimide (NCS) allows for milder conditions than Cl₂ gas. While the 4-isomer is still favored, using secondary amine catalysts (e.g., diisopropylamine) can improve the ortho selectivity slightly, though separation is still required.
Protocol:
-
Dissolve Guaiacol (10 mmol) in Acetonitrile (50 mL) .
-
Add Diisopropylamine (0.1 eq) as a catalyst (promotes ortho-halogenation via hydrogen bonding).
-
Cool to 0°C and add NCS (10 mmol) portion-wise.
-
Stir at 0°C for 4 hours, then warm to room temperature.
-
Workup: Quench with water, extract with ethyl acetate.
-
Purification: This step is critical. The crude will contain a mixture of 4-chloro (major) and 6-chloro (minor) isomers. Purify via flash column chromatography (Silica gel, Hexane:EtOAc 9:1).
-
Note: The 6-chloro isomer typically elutes after the 4-chloro isomer due to intramolecular hydrogen bonding (OH···Cl).
-
Method C: Directed Ortho-Lithiation (High Precision)
Rationale: This method utilizes the coordination ability of the methoxy group to direct a strong base (n-BuLi) to the adjacent ortho position (C2 relative to OMe, which is C3 of the phenol ring, but if the phenol OH is protected, we target the position between OH and OMe? No, we target the position ortho to the OH). Correction: The methoxy group directs lithiation to the position ortho to itself. To get this compound, we need the chlorine at the position ortho to the OH.
Corrected Strategy: Use a protected phenol (e.g., MOM ether). The lithiation of 1-MOM-2-methoxybenzene occurs at the position ortho to the methoxy group (C3) or ortho to the MOM group (C6). The position between the two oxygens (C2) is most acidic but sterically hindered. A more robust variation involves 3-methoxyphenol (Resorcinol monomethyl ether) if accessible, but for Guaiacol:
-
Protection: Protect Guaiacol with a bulky group (e.g., TIPS) to block the oxygen.
-
Lithiation: Treat with n-BuLi in THF at -78°C. The directing group (OMe) and the protected oxygen will direct lithiation to the 6-position (ortho to the protected OH).
-
Chlorination: Quench with Hexachloroethane (C₂Cl₆) .
-
Deprotection: Remove the silyl group with TBAF.
Protocol:
-
Protection: React Guaiacol with TIPS-Cl and Imidazole -> 1-TIPS-oxy-2-methoxybenzene .
-
Lithiation: Dissolve protected guaiacol in dry THF under Argon. Cool to -78°C .
-
Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour.
-
-
Quench: Add a solution of C₂Cl₆ (1.2 eq) in THF.
-
Deprotection: Warm to RT, add TBAF (1M in THF) .
-
Isolation: Acidify and extract.
References
-
Synthesis of 2-aminophenol-4-sulfonamide (Analogous Blocking Strategy). Eureka | Patsnap. Available at: [Link]
- Synthesis and Structure Verification of Chlorinated 4-Methoxyphenols.Chemosphere, Vol. 17, No. 9, pp 1821-1829 (1988). (Cited in US Patent 6635787B2).
-
Amine organocatalysts for highly ortho-selective chlorination of anilines. Chemical Communications. Discusses secondary amine catalysis for ortho-selectivity. Available at: [Link]
-
An Organometallic Route to 2′-Hydroxy-6′-methoxy-acetophenone. Synthetic Communications. Describes selective lithiation of protected methoxyphenols. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effective Synthesis of Sulfate Metabolites of Chlorinated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Discrimination of Chloroguaiacol Isomers: A Technical Guide
Executive Summary & Structural Context[1][2]
In the synthesis of pharmaceutical intermediates—particularly for vanillin derivatives and specific API scaffolds—the chlorination of guaiacol (2-methoxyphenol) is a critical step. This reaction is regioselective but rarely regiospecific.
The primary challenge lies in distinguishing the target 2-Chloro-6-methoxyphenol (6-Chloroguaiacol) from its dominant thermodynamic isomer, 4-Chloro-2-methoxyphenol (4-Chloroguaiacol) .
-
Target (2,6-Isomer): The chlorine atom is ortho to the hydroxyl group, creating a crowded 1,2,3-trisubstituted ring.
-
Impurity (4,2-Isomer): The chlorine atom is para to the hydroxyl group, resulting in a 1,2,4-trisubstituted ring.
This guide provides a definitive spectroscopic workflow to discriminate these isomers, relying on the distinct electronic and steric environments created by the ortho-chloro substitution.
Structural Analysis & Electronic Theory
Before interpreting spectra, one must understand the underlying electronic environments.
| Feature | This compound (Target) | 4-Chloro-2-methoxyphenol (Impurity) |
| Substitution Pattern | 1,2,3-Trisubstituted | 1,2,4-Trisubstituted |
| Proton System | ABC System: Three adjacent protons (H3, H4, H5). | ABX System: Two adjacent protons (H5, H6) and one isolated proton (H3). |
| H-Bonding | Bifurcated/Competed: The OH is flanked by both Cl and OMe. The intramolecular H-bond (OH[1][2]···OMe) is sterically compressed. | Standard: The OH is flanked only by OMe. The OH···OMe interaction is typical of guaiacol. |
| Symmetry | Asymmetric, but protons are chemically crowded. | Asymmetric, protons are more dispersed. |
Protocol 1: H NMR Spectroscopy (The Gold Standard)
Nuclear Magnetic Resonance (NMR) offers the most reliable discrimination method. The key lies in the aromatic coupling patterns (splitting) rather than absolute chemical shifts, which can drift with concentration.
Experimental Setup
-
Solvent: DMSO-
is preferred over CDCl for phenols. DMSO disrupts intermolecular exchange, sharpening the OH signal and allowing the observation of OH coupling or distinct shifts. -
Frequency: 400 MHz or higher recommended for clear resolution of the ABC system in the 2,6-isomer.
Spectral Interpretation[4][5]
A. This compound (Target)
You will observe a classic "Three-Adjacent" pattern:
-
H4 (Para to OH): Appears as a Triplet (or doublet of doublets with similar
values, typically Hz). This proton couples to both H3 and H5. -
H3 & H5 (Meta to OH): Appear as Doublets flanking the triplet.
-
Integration: 1:1:1 ratio in the aromatic region.
B. 4-Chloro-2-methoxyphenol (Impurity)
You will observe a "1,2,4-Substituted" pattern:
-
H3 (Meta to Cl, Ortho to OMe): Appears as a Doublet with a small coupling constant (
Hz). It is isolated from the other protons. -
H5 (Ortho to Cl, Meta to OMe): Appears as a Doublet of Doublets (dd), coupling to H6 (
Hz) and H3 ( Hz). -
H6 (Ortho to OH): Appears as a Doublet (
Hz).
Visual Decision Tree
Figure 1: Logic flow for distinguishing isomers based on proton coupling constants.
Protocol 2: Infrared (IR) Spectroscopy[6]
While less resolvable than NMR, IR provides rapid "fingerprint" identification, particularly useful for solid-state quality control.
Mechanism: The "Ortho Effect" on Hydrogen Bonding
In This compound , the hydroxyl group is "sandwiched" between the bulky Chlorine and the Methoxy group.
-
Observation: The O-H stretching frequency (
) is often sharper and shifted to a lower wavenumber (red-shifted) compared to the 4-isomer due to a stronger, sterically locked intramolecular hydrogen bond network. -
4-Chloro-2-methoxyphenol: The OH is less sterically hindered on one side, allowing for more intermolecular hydrogen bonding (broad band) in the solid state.
Diagnostic Bands (KBr Pellet):
-
2-Cl-6-OMe:
typically ~3500–3550 cm (sharp, intramolecular). -
4-Cl-2-OMe:
typically ~3300–3400 cm (broad, intermolecular).[3]
Protocol 3: Mass Spectrometry (MS)
When analyzing trace impurities via GC-MS, molecular weight (
The Ortho-Effect Rule
Phenols with a chlorine atom in the ortho position (2-position) exhibit a specific fragmentation pathway involving the loss of the chlorine radical or HCl due to proximity to the hydroxyl group.
-
This compound:
-
Prominent fragment:
or . -
Mechanism: The proximity of OH allows for immediate interaction with the ortho-Cl.
-
-
4-Chloro-2-methoxyphenol:
-
Prominent fragment:
(Loss of methyl from methoxy). -
The Chlorine is too distant to interact directly with the OH during initial fragmentation.
-
Summary Comparison Table
| Parameter | This compound | 4-Chloro-2-methoxyphenol |
| CAS Number | 18113-03-6 | 16766-30-6 |
| Triplet (H4) flanked by two Doublets. | Doublet (H3, meta) , dd (H5), Doublet (H6). | |
| Coupling Constants | Mix of | |
| IR OH Stretch | Sharp, higher frequency (Intramolecular dominant). | Broad, lower frequency (Intermolecular dominant). |
| MS Fragmentation | Significant | Significant |
Experimental Workflow for Purity Analysis
Figure 2: Standard Operating Procedure (SOP) for batch release testing.
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library: 2-Chlorophenol and derivatives. (Ortho-effect fragmentation patterns).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
-
Sigma-Aldrich. NMR Chemical Shifts of Common Impurities. (Solvent effects on phenolic protons).[1]
-
PubChem. Compound Summary: 4-Chloro-2-methoxyphenol (CAS 16766-30-6).[4][5]
-
ChemicalBook. Spectral Data for Chloroguaiacol Isomers. (Reference for specific shift values).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Formation and dissociation of intra-intermolecular hydrogen-bonded solute-solvent complexes: chemical exchange two-dimensional infrared vibrational echo spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. users.wfu.edu [users.wfu.edu]
- 4. 4-CHLORO-2-METHOXYPHENOL(16766-30-6) 1H NMR spectrum [chemicalbook.com]
- 5. 4-CHLORO-2-METHOXYPHENOL(16766-30-6) IR Spectrum [m.chemicalbook.com]
A Senior Application Scientist's Guide to Catalyst Performance in 2-Chloro-6-methoxyphenol Reactions
For researchers, scientists, and professionals in drug development, the selective functionalization of substituted phenols is a critical step in the synthesis of complex molecules. 2-Chloro-6-methoxyphenol, with its distinct electronic and steric properties, presents a unique challenge and opportunity for catalytic C-C and C-N bond formation. This guide provides a comparative investigation into the performance of various catalysts in key cross-coupling reactions involving this versatile substrate. We will delve into the nuances of catalyst selection, supported by experimental data from analogous systems, and provide detailed protocols to empower your research.
The Strategic Importance of Catalyst Selection
The reactivity of this compound is dictated by the interplay of the electron-donating methoxy group and the electron-withdrawing, sterically hindering chloro and hydroxyl groups. The choice of catalyst is therefore paramount in achieving high yields and selectivities. This guide will focus on three of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: A Comparative Analysis of Palladium and Nickel Catalysts
The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)-C(sp²) bonds. For an electron-rich aryl chloride like this compound, the choice of both the metal center and the supporting ligand is crucial for efficient catalysis.
Palladium-Based Catalysts
Palladium catalysts are the most extensively used for Suzuki couplings due to their broad functional group tolerance. For challenging substrates like aryl chlorides, the use of bulky, electron-rich phosphine ligands is essential to facilitate the oxidative addition step, which is often the rate-limiting step of the catalytic cycle.[1][2] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands, offering high stability and activity.[3][4]
Nickel-Based Catalysts
Nickel catalysts have gained prominence as a more cost-effective and sustainable alternative to palladium.[1][5][6] They have shown remarkable reactivity towards unreactive electrophiles, including aryl chlorides.[1] However, nickel catalysts often require higher catalyst loadings (5-10 mol%) compared to palladium systems (0.5-2 mol%) to achieve comparable yields.[7]
Performance Comparison
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference (Analogous System) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [8] |
| [Pd(IPr)(allyl)Cl] | IPr (NHC) | NaOtBu | Dioxane | 80 | 8 | >98 | [9] |
| NiCl₂(dppp) | dppp | K₃PO₄ | Dioxane | 100 | 24 | ~85 | [10] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | Toluene | 110 | 18 | ~90 | [6] |
Expert Insights: For the Suzuki-Miyaura coupling of this compound, palladium catalysts, particularly those with bulky biarylphosphine ligands like SPhos or XPhos, or robust NHC ligands like IPr, are predicted to offer superior performance in terms of yield and reaction times under milder conditions. Nickel catalysts, while a viable and more economical option, may require higher temperatures and longer reaction times to achieve comparable results.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for the specific boronic acid used.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable Nickel precatalyst
-
Phosphine or NHC ligand
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Degassed water
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium or nickel precatalyst (0.02 mmol, 2 mol%) and the ligand (0.04 mmol, 4 mol%) in toluene (5 mL).
-
Add the catalyst solution to the Schlenk tube, followed by degassed water (0.5 mL).
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow Diagram:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Heck Reaction: Palladium-Catalyzed Olefination
The Heck reaction provides a powerful method for the vinylation of aryl halides. The choice of catalyst and reaction conditions can significantly influence the regioselectivity and yield of the desired product.
Catalyst Performance
Palladium catalysts are the standard for Heck reactions. For electron-rich aryl chlorides, catalyst systems that promote a high turnover number are desirable. N-heterocyclic carbene (NHC) ligands have shown exceptional performance in Heck couplings of challenging substrates.[11]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference (Analogous System) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | ~70-80 | [12] |
| [Pd(IPr)Cl₂]₂ | IPr (NHC) | Cs₂CO₃ | Dioxane | 120 | 12 | >90 | [11] |
Expert Insights: For the Heck reaction of this compound, a palladium catalyst supported by a robust NHC ligand is likely to provide the best results, especially in terms of overcoming the steric hindrance and electronic properties of the substrate. Traditional phosphine-based systems may require harsher conditions and result in lower yields.
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd-NHC precatalyst
-
Triethylamine (Et₃N) or Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dioxane
-
Reaction vial or flask
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (0.01 mmol, 1 mol%), and the base (2.0 mmol).
-
Add the solvent (5 mL) and seal the vial.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Catalytic Cycle Diagram:
Caption: Generalized catalytic cycle for the Heck reaction.
Buchwald-Hartwig Amination: A Comparison of Palladium and Copper Catalysts
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines. For a substrate like this compound, both palladium and copper catalysts can be considered.
Palladium-Based Catalysts
Palladium catalysts, particularly with bulky, electron-rich phosphine ligands developed by Buchwald and Hartwig, are highly effective for the amination of aryl chlorides.[8][13] NHC-ligated palladium complexes have also proven to be excellent catalysts for this transformation.[14][15]
Copper-Based Catalysts
Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, are a classical alternative. While they often require higher temperatures, recent developments have led to milder and more efficient copper-based catalytic systems.
Performance Comparison
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference (Analogous System) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | >95 | [8] |
| [Pd(IPr)(cin)Cl] | IPr (NHC) | K₃PO₄ | Dioxane | 100 | 10 | >90 | [16] |
| CuI | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 110 | 24 | ~80-90 | [8] |
Expert Insights: Palladium catalysts with specialized ligands like XPhos or NHC ligands are expected to provide the highest yields and shortest reaction times for the Buchwald-Hartwig amination of this compound. Copper-based systems, while improving, may still require more forcing conditions.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Copper(I) iodide (CuI)
-
Ligand (e.g., XPhos, 1,10-Phenanthroline)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Toluene or Dioxane
-
Schlenk tube
Procedure:
-
In an inert atmosphere glovebox or using Schlenk technique, add the palladium or copper catalyst (0.01-0.05 mmol), the ligand (0.02-0.1 mmol), and the base (1.4 mmol) to a Schlenk tube.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and the solvent (5 mL).
-
Seal the tube and heat the reaction mixture with stirring.
-
Monitor the reaction progress.
-
Upon completion, cool, dilute with an organic solvent, and filter.
-
Wash the filtrate with water and brine, dry, concentrate, and purify by chromatography.
Workflow Diagram:
Caption: Experimental workflow for Buchwald-Hartwig amination.
Conclusion and Future Outlook
The catalytic functionalization of this compound is a rich area for methodological development. While palladium catalysts, particularly those paired with bulky, electron-rich phosphine or N-heterocyclic carbene ligands, currently offer the most robust and versatile solutions for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, the development of more efficient and economical nickel and copper-based systems continues to be an active area of research. The choice of catalyst will ultimately depend on the specific transformation, desired functional group tolerance, and economic considerations. The protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and accelerate their synthetic endeavors.
References
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. [Link]
-
Molecules. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
ResearchGate. (n.d.). Ni vs. Pd in Suzuki-Miyaura sp2-sp2 Cross-Coupling: A Head-to-Head Study using dppf Precatalysts. [Link]
-
ResearchGate. (n.d.). Comparative Experimental and EXAFS Studies in the Mizoroki–Heck Reaction with Heteroatom‐Functionalised N‐Heterocyclic Carbene Palladium Catalysts. [Link]
-
Molecules. (2023). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. [Link]
-
PubMed Central. (n.d.). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. [Link]
-
PubMed. (n.d.). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Macmillan Group. (n.d.). Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. [Link]
-
The Journal of Organic Chemistry. (n.d.). Synthesis and Characterization of R2PNP(iBuNCH2CH2)3N: A New Bulky Electron-Rich Phosphine for Efficient Pd-Assisted Suzuki−Miyaura Cross-Coupling Reactions. [Link]
-
Thieme. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. [Link]
-
Chemical Communications. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. [Link]
-
The Royal Society of Chemistry. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. [Link]
-
Molecules. (n.d.). Heck Reaction—State of the Art. [Link]
-
SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]
-
ResearchGate. (n.d.). Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand. [Link]
-
PubMed Central. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
PubMed. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Semantic Scholar. (n.d.). A general and efficient catalyst for palladium-catalyzed C-O coupling reactions of aryl halides with primary alcohols. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
PubMed Central. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
PubMed Central. (n.d.). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
PubMed Central. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. [Link]
-
JoVE. (n.d.). C-O Cross-Coupling of Activated Aryl and Heteroaryl Halides with Aliphatic Alcohols. [Link]
-
ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
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- 3. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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A Senior Application Scientist's Guide to Ensuring Reproducible Synthesis of 2-Chloro-6-methoxyphenol
For researchers and professionals in drug development, the synthesis of key intermediates is the bedrock upon which successful programs are built. The reliability of a synthetic route directly impacts project timelines, costs, and the integrity of biological data. 2-Chloro-6-methoxyphenol, a vital substituted phenol building block, is a case in point. Its utility in the construction of complex pharmaceutical agents demands a synthetic protocol that is not just high-yielding, but exceptionally reproducible.
This guide provides an in-depth comparison of synthetic strategies for this compound, moving beyond a simple recitation of steps to dissect the underlying chemical principles that govern success. We will explore how to navigate the central challenge of regioselectivity in the chlorination of guaiacol (2-methoxyphenol) and present methodologies designed to establish a self-validating and robust synthetic system.
The Core Challenge: Mastering Regioselectivity in Guaiacol Chlorination
The direct chlorination of guaiacol presents a classic challenge in electrophilic aromatic substitution. The starting material possesses two powerful activating, ortho, para-directing groups: a hydroxyl (-OH) and a methoxy (-OCH3). Both groups donate electron density into the aromatic ring, making the ortho and para positions (C4 and C6, with C2 already substituted) highly susceptible to electrophilic attack. The hydroxyl group is generally a more potent activating group than the methoxy group.
Consequently, treating guaiacol with a standard chlorinating agent like sulfuryl chloride (SO₂Cl₂) without careful control will inevitably lead to a mixture of products. The primary isomers are 4-chloro-2-methoxyphenol and the desired 6-chloro-2-methoxyphenol, along with potential di-chlorinated byproducts. The lack of selectivity makes downstream purification difficult and significantly compromises the reproducibility and overall yield of the target molecule.
Caption: Potential outcomes of uncontrolled electrophilic chlorination of guaiacol.
Achieving a reproducible synthesis, therefore, hinges on directing the reaction exclusively toward the C6 position. This guide compares two primary approaches: a standard, direct chlorination and a modern, organocatalyst-controlled method that offers superior regioselectivity.
Comparative Analysis of Synthesis Protocols
We will evaluate two distinct protocols for the synthesis of this compound, focusing on the direct chlorination of guaiacol using sulfuryl chloride. The key difference lies in the use of a catalyst to enforce regiochemical control.
| Parameter | Method A: Direct Chlorination | Method B: Organocatalyst-Controlled ortho-Chlorination |
| Starting Material | Guaiacol (2-Methoxyphenol) | Guaiacol (2-Methoxyphenol) |
| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | Sulfuryl Chloride (SO₂Cl₂) |
| Catalyst | None | (S)-Diphenylprolinol or Phenyl Boronic Acid |
| Solvent | Toluene or Dichloromethane | Dichloromethane |
| Temperature | 0°C to Room Temperature | -20°C to 0°C |
| Key Advantage | Simplicity of setup | High regioselectivity (ortho-directing) |
| Key Disadvantage | Poor regioselectivity, mixture of isomers | Requires specific catalyst, colder temperatures |
| Reproducibility | Low; highly dependent on purification efficiency | High; product distribution is catalyst-controlled |
| Expected o:p Ratio | Variable, often favoring para-isomer | Up to 99:1 |
Method A: Direct Chlorination with Sulfuryl Chloride
This approach represents a foundational method for phenol chlorination. While straightforward, its lack of regiochemical control makes it less suitable for applications demanding high isomeric purity and reproducibility. The protocol is adapted from procedures aimed at halogenating guaiacol where regioselectivity was not the primary optimization parameter.[1]
Causality Behind Experimental Choices
-
Reagent: Sulfuryl chloride (SO₂Cl₂) is a convenient liquid source of electrophilic chlorine that produces gaseous byproducts (SO₂ and HCl), simplifying initial workup.[2][3]
-
Solvent: A non-polar, inert solvent like toluene or dichloromethane is used to dissolve the reactants without participating in the reaction.
-
Temperature: The reaction is typically started at 0°C to moderate the exothermic reaction and then allowed to proceed at room temperature. However, this lack of stringent temperature control contributes to the formation of multiple products.
Self-Validation and Reproducibility Issues
The primary failing of this method is its inherent lack of control. The final product is a mixture of 4-chloro and 6-chloro isomers, necessitating a rigorous and often inefficient purification step (e.g., fractional distillation or preparative chromatography). The ratio of isomers can fluctuate based on minor variations in reaction time, temperature, and addition rate, making the process difficult to reproduce consistently. The validation of this protocol depends almost entirely on the success of separating these close-boiling isomers.[4][5]
Method B: Organocatalyst-Controlled ortho-Chlorination
To overcome the limitations of the direct approach, modern synthetic chemistry employs catalysts to direct the electrophile to a specific position. Research has demonstrated that certain organocatalysts can activate sulfuryl chloride and, through non-covalent interactions with the phenol substrate, selectively shield the para-position while guiding the electrophile to the ortho-position.[6][7] This strategy provides a robust and reproducible solution to the regioselectivity problem.
Causality Behind Experimental Choices
-
Catalyst: Lewis basic organocatalysts, such as (S)-diphenylprolinol or phenyl boronic acid, are proposed to interact with both the hydroxyl group of the phenol and the sulfuryl chloride. This ternary complex creates a sterically defined environment around the substrate, making the C6 position the most accessible site for chlorination.[6]
-
Temperature: Lower temperatures (-20°C to 0°C) are crucial. They enhance the stability of the catalyst-substrate-reagent complex, thereby increasing the selectivity of the reaction. At higher temperatures, the uncatalyzed, non-selective background reaction becomes more prominent.
-
Stoichiometry: Precise control over the stoichiometry (typically 1.0 equivalent of SO₂Cl₂) is vital to prevent over-chlorination and the formation of di-substituted byproducts.
Self-Validation and Trustworthiness
This protocol is inherently more trustworthy and self-validating. By producing predominantly a single isomer, the method minimizes the reliance on challenging purification procedures. The reproducibility is high because the reaction outcome is governed by the catalyst's directing effect, not minor process fluctuations. Validation is simplified to confirming the high isomeric purity of the crude product via standard analytical techniques like ¹H NMR or GC-MS, followed by a straightforward purification to remove residual catalyst and minor impurities.
Caption: Comparative workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are provided for illustrative purposes. All procedures should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol A: Direct Chlorination of Guaiacol
Materials:
-
Guaiacol (1.0 eq)
-
Sulfuryl Chloride (SO₂Cl₂) (1.05 eq)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Charge a dry, round-bottom flask equipped with a magnetic stir bar and a dropping funnel with guaiacol.
-
Dissolve the guaiacol in anhydrous toluene (approx. 0.2 M concentration).
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add sulfuryl chloride dropwise via the dropping funnel over 30 minutes. Gas evolution (SO₂ and HCl) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude oil will be a mixture of isomers. Purify by fractional distillation under vacuum or by flash column chromatography on silica gel to separate the 4-chloro and 6-chloro isomers.
Protocol B: Organocatalyst-Controlled ortho-Chlorination
Materials:
-
Guaiacol (1.0 eq)
-
(S)-Diphenylprolinol (0.01 eq, 1 mol%)
-
Sulfuryl Chloride (SO₂Cl₂) (1.0 eq)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry, round-bottom flask under a nitrogen atmosphere, add guaiacol and (S)-diphenylprolinol.
-
Add anhydrous dichloromethane to dissolve the solids (approx. 0.2 M concentration).
-
Cool the solution to -20°C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
In a separate syringe, draw up the required volume of sulfuryl chloride. Add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above -15°C.
-
Stir the reaction at -20°C for an additional 1-2 hours. Monitor the reaction by TLC or GC-MS, analyzing for the disappearance of guaiacol and the formation of a single major product spot/peak.
-
Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product should show high isomeric purity. Purify via flash column chromatography on silica gel to remove the catalyst and any minor impurities, affording pure this compound.
Conclusion and Recommendation
For researchers and drug development professionals, achieving a reproducible synthesis is not a matter of convenience; it is a prerequisite for reliable science. While direct chlorination of guaiacol is a chemically plausible route to this compound, its inherent lack of regioselectivity makes it a poor choice for reproducible, scalable production. The resulting isomeric mixtures require intensive purification, and slight variations in reaction conditions can lead to inconsistent product ratios.
The organocatalyst-controlled ortho-chlorination (Method B) represents a superior, state-of-the-art approach. By leveraging a catalyst to actively direct the regiochemical outcome, this method transforms an unpredictable reaction into a highly controlled and reproducible process. The significant increase in isomeric purity of the crude product simplifies purification, increases the effective yield, and establishes a trustworthy protocol that can be confidently implemented across different labs and scales. For any application where isomeric purity is critical, the adoption of a catalyst-controlled strategy is strongly recommended.
References
-
Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. National Institutes of Health (NIH). Available at: [Link]
-
Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. National Institutes of Health (NIH). Available at: [Link]
- Preparation of O-chlorophenols.Google Patents.
-
Synthesis of meta-vinylated guaiacols from lignin-derived monophenols. ResearchGate. Available at: [Link]
-
Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. ACS Publications. Available at: [Link]
- Synthesis method of eugenol.Google Patents.
-
Effect of Substituents on Molecular Reactivity during Lignin Oxidation by Chlorine Dioxide: A Density Functional Theory Study. National Institutes of Health (NIH). Available at: [Link]
-
The Catalyst-Controlled Regiodivergent Chlorination of Phenols. ACS Publications. Available at: [Link]
-
Green and efficient synthesis route of catechol from guaiacol. ResearchGate. Available at: [Link]
- Chlorination with sulfuryl chloride.Google Patents.
-
Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. PubMed. Available at: [Link]
-
Guaiacol. Wikipedia. Available at: [Link]
-
Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics. PubMed. Available at: [Link]
- Process for preparing 2,4,6-trichlorophenol.Google Patents.
-
Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. National Institutes of Health (NIH). Available at: [Link]
-
Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts. Available at: [Link]
-
Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. National Institutes of Health (NIH). Available at: [Link]
-
Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. MDPI. Available at: [Link]
- Process for preparing extra pure 2, 6-diisopropyl phenol.Google Patents.
-
Chlorination of Phenols: Kinetics and Formation of Chloroform. ACS Publications. Available at: [Link]
-
Sample preparation for the determination of chlorophenols. ResearchGate. Available at: [Link]
-
Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution? Chemistry Stack Exchange. Available at: [Link]
-
A KINETIC STUDY OF THE REACTION OF SULPHURYL CHLORIDE WITH SOME PHENOLS. Shodhganga. Available at: [Link]
-
Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. ResearchGate. Available at: [Link]
-
Phenolic Disinfectants & The Future of Alternative Options. CloroxPro. Available at: [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Available at: [Link]
- Two preparation methods of 2, 3, 5 6-chloranil.Google Patents.
-
Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Semantic Scholar. Available at: [Link]
-
Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]
-
Sulfuryl chloride. Wikipedia. Available at: [Link]
-
2-Chloro-6-methylphenol. PubChem. Available at: [Link]
-
Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. Available at: [Link]
-
New in situ Formed I(III)-Based Reagent for the Electrophilic ortho-Chlorination of Phenols and Phenol-Ethers: the Use of PIFA-AlCl3 System. ResearchGate. Available at: [Link]
-
Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. CN111454133A - Synthesis method of eugenol - Google Patents [patents.google.com]
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- 4. Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Structural Confirmation of 2-Chloro-6-methoxyphenol Reaction Products: A Comparative Technical Guide
Executive Summary
Confirming the structure of reaction products derived from 2-Chloro-6-methoxyphenol (6-chloroguaiacol) presents a unique analytical challenge due to the molecule's trisubstituted aromatic ring. The interplay between the strongly activating hydroxyl (-OH) and methoxy (-OCH
Part 1: The Structural Challenge
In electrophilic aromatic substitution (EAS) reactions of this compound, the directing effects compete:
-
1-OH (Strong Activator): Directs to C4 (para) and C2/C6 (blocked).
-
6-OCH
(Strong Activator): Directs to C5 (ortho) and C3 (para). -
2-Cl (Deactivator/Director): Directs to C3 (ortho) and C5 (para).
The Analytical Problem: A reaction often yields a mixture of the 4-substituted (major) and 5-substituted (minor) products. Standard low-resolution MS cannot distinguish these isomers. High-field NMR or X-ray crystallography is required to definitively assign the position of the new substituent.
Part 2: Comparative Analysis of Analytical Techniques
Nuclear Magnetic Resonance (NMR) - The Gold Standard
NMR is the most versatile tool for solution-state analysis. For this specific scaffold,
-
Performance: High (Resolution) / Medium (Throughput)
-
Key Indicator: Aromatic proton coupling patterns (meta vs. para).
-
Critical Requirement: Proper solvent selection (DMSO-
) to observe the phenolic proton.
Single-Crystal X-Ray Diffraction (SC-XRD) - The Absolute Proof
When NMR data is ambiguous (e.g., broad signals due to rotation or overlapping peaks), SC-XRD provides the definitive 3D structure.
-
Performance: Ultimate (Accuracy) / Low (Throughput)
-
Key Indicator: Absolute spatial arrangement and bond lengths.
-
Critical Requirement: Growth of a suitable single crystal (often difficult for oils/amorphous solids).
Mass Spectrometry (HRMS) - The Composition Validator
Essential for confirming the molecular formula and checking for side reactions (e.g., over-chlorination or dimerization), but poor at distinguishing regioisomers without complex MS/MS fragmentation studies.
-
Performance: High (Sensitivity) / High (Throughput)
-
Key Indicator: Exact mass (
) and isotopic pattern (Cl signature).
Summary Comparison Table
| Feature | 1H / 13C NMR | Single Crystal X-Ray | HRMS (ESI/APCI) |
| Primary Utility | Regioisomer identification in solution | Absolute configuration & solid-state packing | Elemental composition & purity check |
| Sample State | Solution (requires ~5-10 mg) | Solid Crystal (requires 1 good crystal) | Solution (requires <1 mg) |
| Differentiation Power | High (via Coupling Constants) | Absolute (Visual proof) | Low (Isomers have identical mass) |
| Turnaround Time | Fast (10–30 mins) | Slow (Days to Weeks) | Very Fast (<5 mins) |
| Cost | Low | High | Medium |
Part 3: Case Study – Nitration of this compound
To illustrate the confirmation process, we analyze the products of a standard nitration reaction. Target Product: 4-Nitro-2-chloro-6-methoxyphenol. Potential Impurity: 5-Nitro-2-chloro-6-methoxyphenol.
The NMR Logic (Self-Validating Protocol)
In the unreacted starting material, you observe three aromatic protons. In the mono-nitrated product, only two aromatic protons remain. Their splitting pattern reveals the structure.
-
Scenario A: 4-Substitution (Target)
-
The remaining protons are at C3 and C5 .
-
These protons are meta to each other.[2]
-
Signal: Two doublets with a coupling constant
Hz .
-
-
Scenario B: 5-Substitution (Impurity)
-
The remaining protons are at C3 and C4 .
-
These protons are ortho to each other.
-
Signal: Two doublets with a coupling constant
Hz .
-
Visualization: Structural Confirmation Workflow
Caption: Decision tree for assigning regiochemistry of trisubstituted phenol derivatives using NMR coupling constants.
Part 4: Detailed Experimental Protocols
Protocol A: High-Fidelity NMR Characterization
Why this works: Using DMSO-
-
Sample Prep: Dissolve 5–10 mg of the isolated product in 0.6 mL of DMSO-
(99.9% D). Do not use CDCl if you need to observe the Phenol-OH peak, as it often broadens due to exchange. -
Acquisition:
-
Run a standard proton scan (min 16 scans).
-
Crucial Step: Zoom into the aromatic region (6.5 – 8.5 ppm).
-
-
Analysis:
-
Identify the Methoxy singlet (~3.8 ppm, integrates to 3H).
-
Identify the Phenol -OH (usually broad singlet >9.0 ppm).
-
Calculate
: Measure the distance (in Hz) between the legs of the aromatic doublets.-
If
: Protons are meta (Product is 4-substituted). -
If
: Protons are ortho (Product is 5-substituted).
-
-
-
Validation (NOE): Irradiate the OMe peak.
-
If you see enhancement of one aromatic proton, the position ortho to the OMe is occupied by a proton (H5). This suggests the 4-position was substituted.
-
If you see enhancement of zero aromatic protons, the position ortho to the OMe might be substituted (rare for this substrate) or steric twisting is occurring.
-
Protocol B: "Salt Formation" Crystallization for X-Ray
Why this works: Chlorophenols are often oils or low-melting solids that are hard to crystallize. Forming a salt with a bulky amine creates strong ionic lattices that crystallize readily.
-
Reagent: Use Dicyclohexylamine or Piperazine .
-
Method:
-
Dissolve 20 mg of your phenol product in minimal hot ethanol.
-
Add 1.0 equivalent of the amine.
-
Allow to cool slowly to room temperature, then to 4°C.
-
-
Result: The resulting salt crystals are usually stable, high-melting, and diffraction-quality.
-
Analysis: Submit for SC-XRD. The presence of the heavy Chlorine atom facilitates rapid structure solution via anomalous scattering if needed.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constants).
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library for this compound derivatives. NIST Chemistry WebBook. [Link]
-
Ree, N., et al. (2021).[3] RegioSQM20: Prediction of Regioselectivity in Electrophilic Aromatic Substitution. Journal of Cheminformatics. [Link]
-
Oxford Instruments. (2020). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
